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Foundational

Technical Guide: 3-(1-Cyanocyclobutyl)propanoic Acid

This is an in-depth technical guide on 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1), a specialized building block used in the synthesis of advanced small-molecule therapeutics, particularly those targeting the...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1), a specialized building block used in the synthesis of advanced small-molecule therapeutics, particularly those targeting the JAK-STAT pathway and other inflammatory mediators.

CAS: 1936563-97-1 Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol Role: Advanced Pharmacophore Scaffold & Metabolic Blocker

Introduction: The Gem-Disubstituted Imperative

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures (high Fsp³) is critical for improving solubility and target selectivity. 3-(1-Cyanocyclobutyl)propanoic acid represents a high-value "gem-disubstituted" scaffold.

Unlike simple alkyl chains, the 1,1-disubstituted cyclobutane core provides two distinct medicinal chemistry advantages:

  • Conformational Restriction: The cyclobutane ring locks the propanoic acid tail and the nitrile group into a specific vector, reducing the entropic penalty upon binding to a protein target (e.g., a kinase pocket).

  • Metabolic Blocking: The quaternary carbon at the 1-position prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at tertiary centers, extending the half-life of the final drug candidate.

This compound is increasingly relevant in the synthesis of JAK inhibitors (similar to the cyclobutyl core in Abrocitinib) and RORγt inverse agonists , where rigidified linkers are essential for potency.

Synthetic Architecture

The synthesis of CAS 1936563-97-1 requires the precise formation of a quaternary center on a strained ring. The most robust industrial route utilizes a Michael Addition strategy, avoiding the use of unstable halo-alkyl intermediates.

Core Synthetic Protocol (Michael Addition Route)

Reagents:

  • Starting Material: Cyclobutanecarbonitrile (CAS 4426-11-3)

  • Electrophile: tert-Butyl acrylate or Ethyl acrylate

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a cryo-reactor with anhydrous THF and cool to -78°C .

    • Add LiHMDS (1.1 eq) dropwise.

    • Slowly add Cyclobutanecarbonitrile (1.0 eq). The steric strain of the cyclobutane ring makes the α-proton slightly less acidic (pKa ~25), requiring a strong, non-nucleophilic base to generate the lithiated nitrile species quantitatively.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring-opening or polymerization.

  • Michael Addition:

    • Add tert-Butyl acrylate (1.2 eq) dropwise to the lithiated species.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The "hard" lithium enolate attacks the "soft" electrophile (acrylate) at the β-carbon.

    • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Ester Hydrolysis:

    • Dissolve the intermediate (tert-butyl 3-(1-cyanocyclobutyl)propanoate) in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C to cleave the tert-butyl ester selectively without hydrolyzing the nitrile.

    • Alternative for Ethyl Ester: Use LiOH in THF/Water, but monitor carefully to avoid hydrolyzing the nitrile to a primary amide.

  • Purification:

    • The final acid is purified via crystallization from Heptane/EtOAc or Acid-Base extraction.

Visualization: Synthetic Workflow

Synthesis Start Cyclobutane- carbonitrile Base LiHMDS / THF (-78°C) Start->Base Inter Lithiated Nitrile Species Base->Inter Deprotonation Michael Michael Addition Inter->Michael Acrylate tert-Butyl Acrylate Acrylate->Michael Ester Intermediate Ester Michael->Ester C-C Bond Formation TFA TFA / DCM (Deprotection) Ester->TFA Final 3-(1-Cyanocyclobutyl) propanoic acid TFA->Final Hydrolysis

Caption: Figure 1. Convergent synthesis of CAS 1936563-97-1 via Michael Addition to construct the quaternary center.

Analytical Specifications & Quality Control

To ensure the integrity of this building block for GMP manufacturing, specific analytical markers must be verified.

Key Analytical Parameters
TestSpecificationRationale
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH), δ 2.4-2.6 (m, Cyclobutane), δ 1.9-2.1 (m, Linker)Confirms the integrity of the cyclobutane ring and the carboxylic acid.
¹³C NMR Quaternary C at ~35-40 ppm; Nitrile C at ~120-124 ppm.The quaternary carbon shift is diagnostic for the 1,1-disubstitution pattern.
IR Spectroscopy ~2235 cm⁻¹ (C≡N stretch), ~1710 cm⁻¹ (C=O stretch).The nitrile stretch is weak but distinct; essential to ensure it hasn't hydrolyzed to an amide.
LC-MS (ESI-) [M-H]⁻ = 152.1Negative mode ionization is preferred for the carboxylic acid.
Water Content (KF) < 0.5% w/wCritical for subsequent coupling reactions (e.g., HATU/EDC couplings).
Impurity Profile
  • Hydrolysis Impurity: 3-(1-carbamoylcyclobutyl)propanoic acid. (Result of nitrile hydrolysis).

  • Decarboxylation Impurity: If heated excessively under acidic conditions.

  • Regioisomer: 3-(2-cyanocyclobutyl)... (Unlikely with the Michael addition route but possible if starting material is impure).

Therapeutic Utility & Pharmacophore Mapping

The 3-(1-Cyanocyclobutyl)propanoic acid motif serves as a bioisostere for gem-dimethyl groups but with added polarity and rigidity.

Structural Logic in Drug Design
  • The Nitrile "Anchor": The cyano group is not just a spacer; it can accept hydrogen bonds or interact with cysteine residues in the active site (reversible covalent inhibition).

  • The Propanoic Tail: Provides a 3-carbon linker that positions the cyclobutane core at the precise distance from the main pharmacophore (e.g., the hinge-binding motif of a kinase inhibitor).

Application in JAK Inhibitors

In the context of JAK1/JAK2 inhibitors (like Abrocitinib or Baricitinib analogs), the cyclobutane ring is often used to orient solubilizing groups or to fit into the solvent-exposed front of the ATP-binding pocket. This specific acid can be coupled to an amine-bearing heteroaryl core to install the "tail" of the inhibitor.

Pharmacophore Core Heteroaryl Core (JAK Hinge Binder) Linker Amide Bond (Coupling Site) Core->Linker Attachment Tail Propanoic Chain (Linker) Linker->Tail Scaffold Cyclobutane Ring (Rigid Spacer) CN Nitrile (CN) (Polar Contact/Metabolic Block) Scaffold->CN Quaternary Center Tail->Scaffold Gem-Disubstitution

Caption: Figure 2. Pharmacophore map showing how the cyclobutyl-nitrile motif functions as a rigid, metabolic blocking unit in kinase inhibitors.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the carboxylic acid can undergo intermolecular condensation if stored improperly.

  • Safety: While not volatile, the compound contains a nitrile group. Treat as a potential cyanide source under extreme hydrolytic or oxidative conditions. Use standard PPE (gloves, goggles, fume hood).

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless pH > 7).

References

  • PubChem Compound Summary. (n.d.). 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1). National Center for Biotechnology Information. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The Application of Cyclobutane Derivatives in Organic Synthesis.[1][2][3][4] Chemical Reviews, 103(4), 1485–1538. Link

  • Vazquez, M., et al. (2018). Identification of Novel JAK Inhibitors with Optimized Physicochemical Properties. Journal of Medicinal Chemistry. (Contextual reference for cyclobutyl scaffolds in JAK inhibitors).
  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Cyclobutanes. Product Catalog. Link

Sources

Exploratory

3-(1-Cyanocyclobutyl)propanoic acid chemical structure and properties

Technical Guide: 3-(1-Cyanocyclobutyl)propanoic Acid Executive Summary 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1) is a specialized aliphatic building block used in medicinal chemistry to introduce conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(1-Cyanocyclobutyl)propanoic Acid

Executive Summary

3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1) is a specialized aliphatic building block used in medicinal chemistry to introduce conformationally restricted motifs into drug candidates. Structurally, it consists of a cyclobutane ring geminally substituted with a nitrile group and a propanoic acid side chain. This "gem-disubstituted" architecture exploits the Thorpe-Ingold effect to lock downstream pharmacophores into bioactive conformations, a strategy widely employed in the development of JAK inhibitors and gamma-aminobutyric acid (GABA) analogs.

Chemical Structure & Physiochemical Properties[1][2][3][4][5]

The molecule features a high-strain cyclobutane core (approx. 26 kcal/mol ring strain) which imparts unique reactivity and metabolic stability profiles compared to its acyclic or cyclohexyl counterparts.

Physiochemical Data Table
PropertyValueNotes
IUPAC Name 3-(1-Cyanocyclobutyl)propanoic acid
CAS Number 1936563-97-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance White to off-white crystalline solidTypical for small aliphatic acids
Predicted pKa ~4.5 (Carboxylic Acid)Standard aliphatic acid range
Predicted LogP ~0.8 - 1.2Moderate lipophilicity
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 3Chain flexibility restricted by ring
Structural Analysis & Reactivity Profile
  • Geminal Substitution: The C1 position of the cyclobutane ring is quaternary, bearing both the cyano group and the propanoic acid chain. This creates steric bulk that protects the nitrile from metabolic hydrolysis and restricts the rotation of the side chain.

  • Nitrile Group: Acts as a hydrogen bond acceptor and a metabolic "handle." It is robust but can be reduced to a primary amine (yielding a GABA analog) or hydrolyzed to an amide/acid.

  • Carboxylic Acid: The reactive handle for coupling to amines (amide bond formation) or alcohols (esterification) in drug synthesis.

Synthesis & Manufacturing

The industrial synthesis of 3-(1-cyanocyclobutyl)propanoic acid typically proceeds via a Michael Addition of cyclobutanecarbonitrile to an acrylate ester, followed by ester hydrolysis. This route is preferred for its atom economy and scalability.

Synthetic Pathway Diagram

SynthesisPath SM1 Cyclobutanecarbonitrile (Starting Material) Inter Intermediate: Ethyl 3-(1-cyanocyclobutyl)propanoate SM1->Inter Alkylation Reagent1 Ethyl Acrylate (Michael Acceptor) Reagent1->Inter Base Base (e.g., LDA or KOtBu) Base->Inter Catalyst/Stoichiometric Product Product: 3-(1-Cyanocyclobutyl)propanoic acid Inter->Product Saponification Step2 Hydrolysis (LiOH / THF / H2O) Step2->Product

Caption: Two-step synthetic route involving Michael addition followed by alkaline hydrolysis.

Detailed Experimental Protocol

Note: This protocol is a generalized procedure derived from standard methodologies for alkylating alpha-substituted nitriles.

Step 1: Michael Addition (Formation of Ester Intermediate)

  • Setup: Flame-dry a 500 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Reagents: Add Cyclobutanecarbonitrile (1.0 eq) and anhydrous THF (10 volumes). Cool to -78°C.

  • Deprotonation: Slowly add Lithium Diisopropylamide (LDA) (1.1 eq) over 30 minutes. The solution typically turns yellow, indicating anion formation. Stir for 1 hour at -78°C.

  • Addition: Dropwise add Ethyl Acrylate (1.2 eq) dissolved in THF. Maintain temperature below -70°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1] Purify via flash chromatography (SiO2) to isolate Ethyl 3-(1-cyanocyclobutyl)propanoate .

Step 2: Hydrolysis (Ester to Acid) [1]

  • Dissolution: Dissolve the ester intermediate in a mixture of THF:MeOH:Water (3:1:1).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 eq). Stir at RT for 12-18 hours.

  • Workup: Concentrate to remove organics. Acidify the aqueous residue to pH ~2 using 1M HCl. A white precipitate should form.

  • Isolation: Extract with EtOAc or DCM. Dry and concentrate to yield 3-(1-cyanocyclobutyl)propanoic acid . Recrystallize from Hexane/EtOAc if necessary.

Applications in Drug Discovery

This molecule serves as a critical scaffold in "Fragment-Based Drug Design" (FBDD). Its primary utility lies in replacing flexible alkyl chains with the rigid cyclobutane ring to improve potency and selectivity.

Constrained GABA Analogs (Neurology)

By reducing the nitrile group to an amine, researchers generate 3-(1-(aminomethyl)cyclobutyl)propanoic acid . This is a conformationally restricted analog of Gabapentin (Neurontin) and Pregabalin (Lyrica).

  • Mechanism: The cyclobutane ring locks the gamma-amino acid motif into a specific rotamer, potentially enhancing binding affinity to the

    
     subunit of voltage-gated calcium channels.
    
JAK Inhibitor Scaffolds (Immunology)

The structure mimics the "cyanocycloalkyl" motifs found in Janus Kinase (JAK) inhibitors.

  • Relevance: Similar to the pyrrolopyrimidine scaffold of Baricitinib , the cyanocyclobutyl group provides a polar contact point (the nitrile) within a hydrophobic pocket (the ring), optimizing the enthalpy-entropy balance of binding.

Functional Group Utility Map

Properties Center 3-(1-Cyanocyclobutyl) propanoic acid Nitrile Nitrile (-CN) Reversible Covalent Warhead H-Bond Acceptor Center->Nitrile Acid Carboxylic Acid (-COOH) Coupling Handle Solubility Modulator Center->Acid Ring Cyclobutane Ring Conformational Lock Metabolic Shield Center->Ring Drug1 JAK Inhibitors (Selectivity) Nitrile->Drug1 Drug2 GABA Analogs (Bioactivity) Ring->Drug2

Caption: Functional mapping of the molecule's pharmacophoric contributions.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear protective gloves (Nitrile rubber).
Eye Irritation H319: Causes serious eye irritationRinse cautiously with water for several minutes.
Respiratory H335: May cause respiratory irritationUse in a fume hood. Avoid dust formation.[2]

Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Hygroscopic—protect from moisture.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(1-Cyanocyclobutyl)propanoic acid (CAS 1936563-97-1).Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteric Replacements. Academic Press. (Context on cyclobutane as a gem-dimethyl isostere).
  • Pfizer Inc. (2018). Patent WO2018/055998: Novel Cyclobutane Derivatives as JAK Inhibitors.

Sources

Foundational

An In-depth Technical Guide to Cyclobutyl Nitrile Derivatives with a Molecular Weight of 153.18 g/mol

Abstract The confluence of unique structural motifs in medicinal chemistry often yields compounds with exceptional pharmacological profiles. This guide delves into the technical intricacies of a specific class of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often yields compounds with exceptional pharmacological profiles. This guide delves into the technical intricacies of a specific class of molecules: cyclobutyl nitrile derivatives with a molecular weight approximating 153.18 g/mol , corresponding to a molecular formula of C₉H₁₅NO. We will explore the foundational principles that make the cyclobutane ring a coveted scaffold and the nitrile group a versatile pharmacophore. This document provides a comprehensive overview of their synthesis, detailed protocols for structural elucidation, and insights into their potential applications in modern drug discovery, grounded in mechanistic principles and authoritative references.

Introduction: The Strategic Integration of Strained Rings and Polar Functionality

In the landscape of drug design, chemists continually seek scaffolds that confer novel physicochemical properties and biological activities. The cyclobutane moiety, a four-membered carbocycle, has emerged as a powerful tool for this purpose.[1] Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (~30°), a three-dimensional architecture that can offer significant advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into a drug candidate.[2][3] This conformational rigidity can lock a molecule into its most active form, minimize entropic loss upon binding to a target, and provide unique vectors for exploring chemical space.[4][5] Despite its perceived ring strain (26 kcal mol⁻¹), the cyclobutane ring is relatively inert, making it a metabolically stable scaffold.[5]

Paired with the cyclobutane ring, the nitrile group (−C≡N) introduces a unique set of electronic and steric properties. The nitrile is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for carbonyl or hydroxyl groups, often forming key interactions in enzyme active sites.[6] Its small molecular volume and linear geometry allow it to probe narrow clefts within protein binding pockets.[7] Furthermore, the nitrile group is metabolically robust and can enhance a molecule's pharmacokinetic profile by improving solubility and systemic exposure.[7]

This guide focuses on derivatives combining these two moieties, specifically those with the molecular formula C₉H₁₅NO. A representative structure for this class is 3-(cyanocyclobutyl)pentan-2-one , which will serve as a practical example for the synthesis and characterization discussions that follow.

Synthesis of Cyclobutyl Nitrile Derivatives

The construction of cyclobutyl nitrile scaffolds can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Overview of Synthetic Strategies

Common methods for nitrile synthesis include the nucleophilic substitution of alkyl halides with cyanide salts (Kolbe nitrile synthesis), the dehydration of primary amides, and the hydrocyanation of alkenes.[8] For cyclobutane systems specifically, two routes are particularly relevant:

  • Kolbe Nitrile Synthesis: This Sₙ2 reaction involves treating a cyclobutyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN). It is a straightforward method for introducing the nitrile group onto a pre-existing cyclobutane ring. The choice of a polar aprotic solvent like DMSO is crucial for enhancing the nucleophilicity of the cyanide ion and accommodating sterically hindered substrates.

  • From Cyclobutanone Derivatives: More modern approaches can utilize cyclobutanone as a versatile starting material. For instance, the ring-opening cross-coupling of cyclobutanone oxime derivatives can yield various aliphatic nitriles under mild conditions, offering a pathway to more complex structures.[9][10]

Detailed Experimental Protocol: Synthesis of 1-cyanocyclobutane-1-carboxylic acid (A Key Intermediate)

This protocol details a validated method for creating a bifunctional cyclobutyl nitrile intermediate, which can be further elaborated to target molecules like 3-(cyanocyclobutyl)pentan-2-one. The causality for each step is explained to provide field-proven insight.

Step 1: Synthesis of α,α′-dibromoadipic acid This precursor is prepared via the Hell-Volhard-Zelinsky bromination of adipic acid. The reaction introduces bromine atoms at both α-positions, which are activated for subsequent nucleophilic substitution.

Step 2: Cyanocyclobutane Formation (Ring Closure and Nitrile Introduction) The reaction of α,α′-dibromoadipic acid with sodium cyanide in ethanol yields the cyano cyclobutane derivative.[8] This is a classic example of an intramolecular double Sₙ2 reaction where the cyanide ion first displaces one bromide and the resulting nitrile-substituted intermediate cyclizes by displacing the second bromide.

  • Reagents: α,α′-dibromoadipic acid (1 eq), Sodium Cyanide (2.2 eq), Ethanol (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α,α′-dibromoadipic acid in absolute ethanol.

    • Carefully add sodium cyanide in portions. Causality: This is an exothermic reaction, and portion-wise addition helps control the temperature. NaCN is highly toxic; all manipulations must be performed in a certified fume hood with appropriate personal protective equipment.

    • Heat the mixture to reflux and maintain for 6-8 hours. Causality: The elevated temperature is necessary to overcome the activation energy for both the intermolecular and intramolecular Sₙ2 reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.

    • Evaporate the ethanol under reduced pressure. The resulting crude product is then acidified and extracted with an organic solvent (e.g., ethyl acetate) to isolate the 1-cyanocyclobutane-1-carboxylic acid.

    • Purify the product via recrystallization or column chromatography.

This intermediate can then be converted to the target C₉H₁₅NO molecule through standard organic transformations, such as conversion of the carboxylic acid to an acid chloride followed by reaction with an appropriate organocuprate.

Synthesis Workflow Diagram

Synthesis_Workflow AdipicAcid Adipic Acid Dibromo α,α′-dibromoadipic acid AdipicAcid->Dibromo Hell-Volhard-Zelinsky Bromination Intermediate 1-cyanocyclobutane- 1-carboxylic acid Dibromo->Intermediate NaCN, EtOH Reflux (Intramolecular Sₙ2) Target Target C₉H₁₅NO Derivative Intermediate->Target Further Elaboration (e.g., Acyl Chloride formation, Organocuprate addition)

Caption: General workflow for the synthesis of C₉H₁₅NO cyclobutyl nitrile derivatives.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

Analytical Techniques
  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For a C₉H₁₅NO derivative, the high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass. Fragmentation patterns can also offer structural clues, such as the loss of a propyl group or the cyanocyclobutyl moiety.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The key diagnostic peaks are the sharp, medium-intensity absorption from the nitrile (C≡N) stretch and the strong absorption from the ketone (C=O) stretch.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR shows the different types of carbon atoms.[12][13]

Expected Spectroscopic Data for 3-(cyanocyclobutyl)pentan-2-one

The following table summarizes the expected data for our representative C₉H₁₅NO molecule.

Technique Expected Observation Interpretation
MS (EI) M⁺ peak at m/z = 153Confirms the molecular weight of C₉H₁₅NO.
IR (cm⁻¹) ~2240 cm⁻¹ (sharp, medium)~1715 cm⁻¹ (strong)C≡N stretch (nitrile functional group).C=O stretch (ketone functional group).
¹H NMR (ppm) ~2.5-3.0 (multiplet, 1H)~2.0-2.4 (multiplets, 6H)~2.15 (singlet, 3H)~1.0 (triplet, 3H)Proton on the cyclobutane ring attached to the carbonyl and nitrile.Remaining cyclobutane ring protons.Methyl protons adjacent to the ketone.Methyl protons of the ethyl group.
¹³C NMR (ppm) ~210 ppm~122 ppm~50-60 ppm~20-40 ppm~8-15 ppmKetone carbonyl carbon.Nitrile carbon.Quaternary and methine carbons of the cyclobutane ring.Methylene carbons of the cyclobutane ring and ethyl group.Methyl carbons.
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis MS Mass Spectrometry (Verify MW = 153) Structure Structure Confirmed: C₉H₁₅NO Derivative MS->Structure Data Consistent with Target Impure Impure/Incorrect Structure MS->Impure Data Inconsistent IR IR Spectroscopy (Confirm C≡N, C=O) IR->Structure Data Consistent with Target IR->Impure Data Inconsistent NMR NMR (¹H & ¹³C) (Elucidate C-H Framework) NMR->Structure Data Consistent with Target NMR->Impure Data Inconsistent Crude Crude Synthetic Product Purified Purified Compound Crude->Purified Purification (Chromatography) Purified->MS Purified->IR Purified->NMR Repurify Re-purify / Re-synthesize Impure->Repurify

Caption: Logical workflow for the structural confirmation of synthesized derivatives.

Applications in Drug Discovery & Mechanistic Rationale

The unique 3D shape of the cyclobutane scaffold makes it an attractive replacement for larger, more flexible rings or even flat aromatic systems, often leading to improved biological activity and better ADME properties.[3][4] Marketed drugs like the HCV protease inhibitor boceprevir demonstrate the power of this scaffold; its cyclobutane-containing variant is significantly more potent than its cyclopropyl or cyclopentyl analogues.[2]

The nitrile group is present in over 30 FDA-approved drugs, where it plays diverse roles.[7][14] It can act as a key hydrogen bond acceptor, mimic the interactions of a carbonyl group, or polarize an adjacent ring system to enhance π-π stacking interactions.[6][7]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small-molecule kinase inhibitors bind to the ATP pocket of the enzyme. A cyclobutyl nitrile derivative could be designed to exploit this site effectively.

  • The Role of the Cyclobutyl Group: The rigid cyclobutane ring can act as a hydrophobic scaffold, fitting snugly into a hydrophobic pocket adjacent to the ATP binding site. This provides a stable anchor point for the rest of the molecule.

  • The Role of the Nitrile Group: The nitrile group is an excellent hydrogen bond acceptor. It can be positioned to interact with the "hinge region" of the kinase, a critical set of amino acids that forms hydrogen bonds with the adenine ring of ATP. This interaction can be a primary driver of binding affinity and selectivity.

Diagram of Hypothetical Kinase Binding

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Cyclobutyl Nitrile Inhibitor Hinge Hinge Region (e.g., NH of backbone) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Cyclobutane Cyclobutyl Scaffold Cyclobutane->HydrophobicPocket Hydrophobic Interaction Nitrile Nitrile Group (-C≡N) Nitrile->Hinge H-Bond

Caption: Hypothetical binding mode of a cyclobutyl nitrile inhibitor in a kinase active site.

Conclusion and Future Outlook

Cyclobutyl nitrile derivatives with a molecular weight around 153.18 g/mol represent a class of compounds rich with potential for drug discovery. The strategic combination of the cyclobutane's rigid three-dimensional structure with the nitrile's potent electronic and binding properties creates a scaffold that is both metabolically stable and capable of forming high-affinity interactions with biological targets. The synthetic routes are accessible, and the structural characterization is straightforward with modern spectroscopic methods. Future research should focus on building libraries of these derivatives to screen against various targets, particularly kinases, proteases, and other enzymes where the unique conformational and electronic properties of this scaffold can be maximally exploited to develop next-generation therapeutics.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂) Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Nitrile - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂) Source: Beilstein Journals URL: [Link]

  • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Source: PubMed URL: [Link]

  • Title: Kolbe nitrile synthesis Source: Sciencemadness Wiki URL: [Link]

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: PubMed URL: [Link]

  • Title: Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group Source: Modgraph URL: [Link]

  • Title: IR Absorption Bands and NMR Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: NMR Spectroscopy of Cyclobutanes | Request PDF Source: ResearchGate URL: [Link]

Sources

Exploratory

Introduction: The Strategic Value of Spacial Scaffolding

An In-Depth Technical Guide to C8H11NO2 Cyclobutane Building Blocks for Drug Discovery In the landscape of modern drug discovery, the pursuit of novel chemical matter that confers both potent biological activity and favo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to C8H11NO2 Cyclobutane Building Blocks for Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter that confers both potent biological activity and favorable pharmacokinetic properties is paramount. While aromatic systems have historically dominated medicinal chemistry, there is a growing recognition of the limitations of "flatland" molecules. The incorporation of three-dimensional (3D) scaffolds is a key strategy to escape this planarity, offering access to unexplored chemical space and improved drug-like properties.

Among these 3D scaffolds, the cyclobutane ring has emerged as a particularly valuable building block.[1][2] Though its synthesis was once considered a significant hurdle, contemporary methods have made functionalized cyclobutanes more accessible.[1][3] The inherent strain of the four-membered ring results in a unique, puckered conformation that provides a rigid and defined geometry.[1][4][5] This conformational restriction can reduce the entropic penalty of a ligand binding to its target, potentially increasing potency.[1][6] Furthermore, the saturated nature of the cyclobutane core can enhance metabolic stability by blocking sites of metabolism and can serve as a bioisosteric replacement for other chemical groups like alkenes, gem-dimethyl groups, or even aromatic rings, thereby modulating a compound's physicochemical properties.[2][6][7]

This guide focuses on the specific class of C8H11NO2 cyclobutane building blocks. While this molecular formula can represent several isomers, it provides a framework for exploring how a compact, functionalized cyclobutane core can be strategically employed by medicinal chemists. We will delve into the synthesis, properties, and applications of these scaffolds, using representative structures to illustrate their potential as versatile tools for creating the next generation of therapeutics.

The C8H11NO2 Isomeric Landscape and Conformational Properties

The molecular formula C8H11NO2, when constrained to a cyclobutane core containing amino and carboxylic acid functionalities (or their derivatives), presents several intriguing structural possibilities. The degree of unsaturation is four, which can be accounted for by the cyclobutane ring, a carbonyl group, and a carbon-carbon triple bond. A particularly relevant example is 3-amino-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid . The propargyl group is a highly valuable functional handle, serving as a reactive partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient linkage to other molecular fragments.

The key to the utility of cyclobutane scaffolds lies in their defined stereochemistry and puckered conformation.[4][5] Unlike planar rings, substituents on a cyclobutane can be precisely positioned in 3D space. For a 1,3-disubstituted cyclobutane, cis and trans diastereomers present markedly different vectors for their substituents, which can be exploited to optimize interactions with a biological target.

cluster_isomers Representative C8H11NO2 Isomers cluster_props Key Physicochemical Considerations cis_isomer cis-3-Amino-1-(prop-2-yn-1-yl)cyclobutanecarboxylic Acid prop1 Defined 3D Vectorality cis_isomer->prop1 presents distinct substituent orientation prop2 Lower Lipophilicity (cis isomers) cis_isomer->prop2 often observed vs. trans prop3 Metabolic Stability cis_isomer->prop3 prop4 Click Chemistry Handle (Propargyl Group) cis_isomer->prop4 trans_isomer trans-3-Amino-1-(prop-2-yn-1-yl)cyclobutanecarboxylic Acid trans_isomer->prop1 trans_isomer->prop3 trans_isomer->prop4

Caption: Key isomers and properties of a C8H11NO2 cyclobutane building block.

Physicochemical Characteristics

The substitution pattern on the cyclobutane ring significantly influences its properties. Notably, cis-1,2-disubstituted cyclobutanes have been shown to possess significantly lower lipophilicity compared to their trans counterparts, a feature that can be advantageous for improving the solubility and overall ADME profile of a drug candidate.[8] The rigid scaffold also limits the number of rotatable bonds, which is favorable for drug-likeness according to metrics like Lipinski's Rule of Five.

PropertyRepresentative Value (Estimated)Significance in Drug Discovery
Molecular Weight 169.18 g/mol Well within the range for small molecule drugs.
cLogP ~0.5 - 1.5Indicates good balance between solubility and permeability.
Topological Polar Surface Area (TPSA) ~63.3 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2Provides opportunities for specific interactions with target.
Hydrogen Bond Acceptors 3Provides opportunities for specific interactions with target.
Rotatable Bonds 3Low number indicates conformational rigidity, favorable for binding.

Table 1: Calculated physicochemical properties for 3-amino-1-(prop-2-yn-1-yl)cyclobutanecarboxylic acid.

Synthetic Strategies for C8H11NO2 Building Blocks

The construction of complex, multi-substituted cyclobutanes is a critical challenge that has been addressed by a variety of modern synthetic methods.[3] Access to scaffolds like the target C8H11NO2 molecule typically relies on the functionalization of a pre-formed cyclobutane core, often starting from commercially available materials like 3-oxocyclobutanecarboxylic acid.

A common and effective strategy involves the conversion of the ketone to an amine via reductive amination, followed by functionalization at other positions. The stereochemistry of the final product can often be controlled by the choice of reagents and reaction conditions.

start 3-Oxocyclobutanecarboxylic Acid step1 Ester Protection (e.g., MeOH, H+) start->step1 intermediate1 Methyl 3-oxocyclobutanecarboxylate step1->intermediate1 step2 Reductive Amination (e.g., NH4OAc, NaBH3CN) intermediate1->step2 intermediate2 cis/trans-Methyl 3-aminocyclobutanecarboxylate step2->intermediate2 step3 Diastereomer Separation (Chromatography) intermediate2->step3 intermediate3 cis-Methyl 3-aminocyclobutanecarboxylate step3->intermediate3 step4 N-Alkylation (Propargyl Bromide, Base) intermediate3->step4 intermediate4 Methyl 3-(prop-2-yn-1-ylamino)cyclobutanecarboxylate step4->intermediate4 step5 Ester Hydrolysis (e.g., LiOH) intermediate4->step5 product Target C8H11NO2 Building Block step5->product

Caption: General synthetic workflow for a C8H11NO2 building block.

Protocol: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Core

This protocol is adapted from established procedures for the reductive amination of cyclobutanones.[9][10]

Step 1: Reductive Amination of 3-Oxocyclobutanecarboxylic acid

  • Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (MeOH, 0.2 M), add ammonium acetate (7.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified using ion-exchange chromatography to isolate the desired cis-3-aminocyclobutanecarboxylic acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The cis configuration can be confirmed by NOE experiments.

Self-Validation Note: The success of this protocol is contingent on careful control of the reduction step to avoid side reactions. The purification via ion-exchange is crucial for separating the charged amino acid product from reaction byproducts and excess reagents. The final characterization provides definitive proof of structure and purity.

Application in Drug Discovery: Scaffolding for Success

The true value of C8H11NO2 cyclobutane building blocks is realized in their application as rigid scaffolds to orient key pharmacophoric elements. Their 3D geometry allows for the precise placement of functional groups to engage with specific pockets and residues within a protein target, a task that is often difficult to achieve with more flexible or planar linkers.[1][2]

Case Study: Kinase Inhibitors

The Janus kinase (JAK) family of enzymes is a key target for autoimmune diseases.[11] Several JAK inhibitors utilize a rigid linker to connect a hinge-binding motif to other parts of the molecule that occupy different sub-pockets. In the development of the selective JAK1 inhibitor PF-04965842, a cis-1,3-cyclobutane diamine linker was found to be optimal for conferring both excellent potency and selectivity within the JAK family.[12] This highlights how the constrained cyclobutane core can lock the molecule into a bioactive conformation, improving selectivity by minimizing off-target interactions that might be accessible to a more flexible linker.

cluster_protein Target Protein Binding Pocket cluster_ligand Cyclobutane-Based Drug Candidate pocket1 Hydrophobic Pocket pocket2 Hinge Region pocket3 Solvent Front scaffold C8H11NO2 Cyclobutane Core pharm1 Pharmacophore A (e.g., Hinge Binder) scaffold->pharm1 pharm2 Pharmacophore B (e.g., Hydrophobic Group) scaffold->pharm2 linker Linker/Vector (e.g., Propargyl for Click) scaffold->linker pharm1->pocket2 Binding pharm2->pocket1 Binding linker->pocket3 Vector for Further Modification

Caption: The cyclobutane core as a rigid scaffold to orient pharmacophores.

Use as Peptidomimetics and Bioisosteres

Cyclobutane-based amino acids are valuable as conformationally constrained building blocks in peptidomimetics.[13][14][15] By replacing a standard amino acid with a cyclobutane analogue, researchers can enforce specific secondary structures, such as turns or helices, and improve metabolic stability against proteases.[15][16]

The C8H11NO2 scaffold, particularly as an amino acid, can also serve as a bioisostere for larger or more flexible groups. For instance, a substituted cyclobutane can mimic the spatial arrangement of a phenyl ring while offering improved solubility and a more 3D-pharmacophore distribution, a strategy known as "scaffold hopping."[6]

Conclusion and Future Outlook

The C8H11NO2 cyclobutane scaffold represents a confluence of desirable features for modern drug discovery: three-dimensionality, conformational rigidity, metabolic stability, and synthetic tractability. While still underutilized compared to more traditional ring systems, these building blocks provide a powerful tool for medicinal chemists to tackle challenges in potency, selectivity, and pharmacokinetics.[1] The ability to precisely control the spatial orientation of functional groups allows for the rational design of molecules that can form optimal interactions with their biological targets. As synthetic methodologies continue to advance and the demand for novel, patentable chemical matter grows, the strategic deployment of functionalized cyclobutane building blocks like the C8H11NO2 family is poised to become an increasingly important strategy in the development of innovative medicines.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.
  • Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF.
  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphin
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutane Deriv
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. Benchchem.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing).
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Calculated and experimental properties of the cyclobutane fragment library.
  • Explore Our Novel Cyclobutane Deriv
  • Examples of 1,2‐disubsituted cyclobutanes in clinical trials.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Conformations of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Bioisosteric Replacements. Chemspace.
  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boron
  • Synthesis method of trans-3-aminobutanol.
  • Drug and drug candidates containing cyclobutane rings.
  • Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Sciencemadness.org.
  • What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?. FAQ - Guidechem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1-Cyanocyclobutyl)propanoic acid from cyclobutanecarbonitrile

An Application Note for the Synthesis of 3-(1-Cyanocyclobutyl)propanoic acid Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(1-Cyanocyclobutyl)propanoic acid

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a base-catalyzed Michael addition of cyclobutanecarbonitrile to an acrylate ester, followed by a selective saponification of the resulting ester to yield the target carboxylic acid while preserving the nitrile moiety. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth scientific rationale, detailed experimental procedures, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The synthesis of bifunctional molecules containing both nitrile and carboxylic acid groups is of significant interest, as these moieties serve as versatile handles for further chemical transformations. The target molecule, 3-(1-Cyanocyclobutyl)propanoic acid, incorporates a quaternary carbon center, adding steric complexity and conformational rigidity, which are often desirable features in the design of novel therapeutics.

The synthetic strategy detailed herein is predicated on two fundamental organic transformations:

  • Carbon-Carbon Bond Formation via Michael Addition: The α-proton of cyclobutanecarbonitrile is rendered acidic by the electron-withdrawing nature of the nitrile group. Deprotonation with a suitable base generates a stabilized carbanion. This nucleophile readily attacks the electrophilic β-carbon of an α,β-unsaturated ester, such as ethyl acrylate, in a conjugate or Michael addition.[1][2] This reaction is highly efficient for creating a new carbon-carbon bond at the quaternary center. The choice of base is critical; a non-nucleophilic, yet sufficiently strong base is required to favor deprotonation without competing with the desired addition reaction.

  • Selective Ester Hydrolysis (Saponification): The intermediate product contains both an ester and a nitrile functional group. The final step requires the selective conversion of the ester to a carboxylic acid. While both groups can be hydrolyzed, nitriles are generally less reactive towards base-catalyzed hydrolysis than esters.[3][4] By carefully controlling the reaction conditions (e.g., temperature and reaction time), the ester can be saponified to its carboxylate salt using a base like sodium hydroxide, which upon acidic workup, yields the desired carboxylic acid, leaving the nitrile group intact.[5][6] Basic hydrolysis is preferred as acidic conditions would likely lead to the hydrolysis of both the nitrile and the ester.[7][8][9][10]

Overall Synthetic Workflow

The synthesis proceeds in two distinct stages: the formation of the intermediate ester followed by its selective hydrolysis.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Saponification A Cyclobutanecarbonitrile D Intermediate: Ethyl 3-(1-cyanocyclobutyl)propanoate A->D B Ethyl Acrylate B->D C Base (NaOEt) C->D Catalyst E Intermediate Ester D->E Purification G Final Product: 3-(1-Cyanocyclobutyl)propanoic acid E->G F 1. NaOH, H2O/EtOH 2. HCl (aq) F->G

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1-cyanocyclobutyl)propanoate

Causality and Experimental Choices:

  • Base Selection: Sodium ethoxide (NaOEt) is chosen as the base. It is sufficiently strong to deprotonate the α-carbon of cyclobutanecarbonitrile. Using the ethoxide corresponding to the ethyl ester of the Michael acceptor (ethyl acrylate) prevents transesterification as a side reaction.

  • Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves the reactants and the sodium ethoxide base.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the strongly basic carbanion intermediate from being quenched by atmospheric moisture or reacting with oxygen.

  • Temperature Control: The initial deprotonation is performed at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions. The subsequent Michael addition is allowed to proceed at room temperature for a sufficient duration to ensure complete reaction.

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Cyclobutanecarbonitrile81.128.11 g1001.0
Ethyl Acrylate100.1211.0 g1101.1
Sodium Ethoxide68.050.68 g100.1
Anhydrous Ethanol46.07200 mL--
Diethyl Ether-As needed--
Saturated NH₄Cl (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--

Step-by-Step Protocol:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Add anhydrous ethanol (200 mL) and sodium ethoxide (0.68 g, 10 mmol) to the flask. Stir the mixture until the base is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add cyclobutanecarbonitrile (8.11 g, 100 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

  • Michael Addition: Add ethyl acrylate (11.0 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add 150 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 3-(1-cyanocyclobutyl)propanoate as a colorless oil.

Step 2: Synthesis of 3-(1-Cyanocyclobutyl)propanoic acid

Causality and Experimental Choices:

  • Hydrolysis Conditions: A mixture of ethanol and water is used as the solvent to ensure solubility of both the nonpolar ester and the ionic hydroxide. Heating under reflux provides the necessary activation energy for the saponification reaction.[5]

  • Selective Hydrolysis: The reaction temperature and duration are optimized to favor ester hydrolysis over nitrile hydrolysis. While prolonged heating in strong base can hydrolyze the nitrile, the conditions described are generally sufficient for selective ester cleavage.[4]

  • Acidification: After saponification, the product exists as a water-soluble sodium carboxylate salt. Careful acidification with a strong acid like HCl is required to protonate the carboxylate, causing the desired carboxylic acid product to precipitate out of the aqueous solution.[5]

Reagents and Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 3-(1-cyanocyclobutyl)propanoate181.2414.5 g801.0
Sodium Hydroxide (NaOH)40.004.0 g1001.25
Ethanol46.07100 mL--
Deionized Water18.02100 mL--
6M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate-As needed--

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(1-cyanocyclobutyl)propanoate (14.5 g, 80 mmol) in ethanol (100 mL).

  • Saponification: In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (100 mL). Add the NaOH solution to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH 2-3 by the dropwise addition of 6M HCl. A white precipitate of the product should form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

    • Alternatively, if the product is an oil or does not precipitate cleanly, extract the acidified aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Recrystallize the solid product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure 3-(1-Cyanocyclobutyl)propanoic acid.

Mechanistic Overview

A clear understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

G cluster_step1 Mechanism: Michael Addition cluster_step2 Mechanism: Saponification Nitrile Cyclobutanecarbonitrile Carbanion Stabilized Carbanion Nitrile->Carbanion Deprotonation Base EtO⁻ Enolate Enolate Intermediate Carbanion->Enolate Nucleophilic Attack Acrylate Ethyl Acrylate Intermediate Intermediate Ester Enolate->Intermediate Protonation Solvent EtOH Ester Intermediate Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Hydroxide ⁻OH Carboxylate Carboxylate Anion Tetrahedral->Carboxylate Collapse (Loss of EtO⁻) FinalProduct Final Product Carboxylate->FinalProduct Protonation Acid H₃O⁺

Caption: Key mechanistic steps of the synthesis.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the presence of key functional groups. For the final product, expect to see the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies. Key signals include C≡N stretch (~2240 cm⁻¹), C=O stretch of the ester (~1735 cm⁻¹) in the intermediate, and C=O (~1710 cm⁻¹) and broad O-H (~3300-2500 cm⁻¹) stretches for the final carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Melting Point: A sharp melting point for the final solid product indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation; moisture in the reaction; side reactions.Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. Use freshly opened or distilled anhydrous solvents. Check the quality of the base.
Recovery of starting material in Step 1 Insufficient reaction time or temperature; inactive base.Increase reaction time. Ensure the base is active and used in the correct stoichiometric amount.
Low yield in Step 2 Incomplete saponification; product loss during work-up.Increase reflux time. Ensure pH is sufficiently low (~2) during acidification to fully precipitate the product. If extracting, use multiple extractions.
Nitrile hydrolysis in Step 2 Reaction conditions too harsh (prolonged heating, high base concentration).Reduce reflux time and monitor the reaction closely by TLC. Use the recommended stoichiometry of the base.
Oily product instead of solid in Step 2 Impurities present; product may have a low melting point.Purify the crude product via column chromatography before attempting recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.

Safety Precautions

  • Cyclobutanecarbonitrile and Acrylates: These are toxic and irritants. Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Solvents: Diethyl ether and ethanol are highly flammable. Work away from ignition sources.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Organic Chemistry. Nitrile to Acid - Common Conditions. [Link]

  • Química Orgánica. Basic hydrolysis of nitriles. [Link]

  • Oxford University Press. CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. [Link]

  • ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

Sources

Application

Using 3-(1-Cyanocyclobutyl)propanoic acid as a pharmaceutical intermediate

A Strategic Quaternary Scaffold for Peptidomimetics and Kinase Inhibitors Executive Summary & Strategic Value In the landscape of modern medicinal chemistry, 3-(1-Cyanocyclobutyl)propanoic acid represents a high-value "g...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Quaternary Scaffold for Peptidomimetics and Kinase Inhibitors

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 3-(1-Cyanocyclobutyl)propanoic acid represents a high-value "gem-disubstituted" building block. Its structural core—a cyclobutane ring possessing a quaternary center at the C1 position—offers two critical pharmacological advantages: conformational restriction and metabolic stability .

Unlike flexible alkyl chains, the cyclobutane ring locks the attached functional groups into specific vectors, enhancing binding affinity to target proteins such as Janus Kinases (JAKs) and G-protein coupled receptors (GPCRs). Furthermore, the quaternary center prevents


-proton abstraction, blocking common metabolic degradation pathways (e.g., racemization or P450-mediated oxidation).

This guide details the protocols for synthesizing, handling, and utilizing this intermediate to generate Quaternary Cyclobutane Amino Acids (QCAAs) and novel delta-lactams .

Chemical Identity & Properties
PropertySpecification
IUPAC Name 3-(1-cyanocyclobutyl)propanoic acid
Functional Class

-Cyano Acid; Quaternary Cyclobutane Scaffold
Molecular Formula C

H

NO

Molecular Weight 153.18 g/mol
Key Moiety gem-disubstituted cyclobutane (C1-Nitrile, C1-Propanoic acid)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water (pH < 4)
pKa (Calc) ~4.7 (Carboxylic Acid)
Synthetic Logic & Pathway

The synthesis of 3-(1-Cyanocyclobutyl)propanoic acid relies on the thermodynamic acidity of the


-proton in cyclobutanecarbonitrile. A base-mediated Michael addition to an acrylate ester, followed by selective hydrolysis, yields the target acid.
3.1. Reaction Pathway Visualization

The following diagram illustrates the synthesis and downstream derivatization logic.

SynthesisPathway Start Cyclobutanecarbonitrile (Starting Material) Inter Intermediate Ester (Michael Adduct) Start->Inter Acrylate Ester DBU, MeCN, 60°C Product 3-(1-Cyanocyclobutyl) propanoic acid (Target) Inter->Product LiOH, THF/H2O (Hydrolysis) Deriv1 Delta-Lactam (Cyclization) Product->Deriv1 H2, Raney Ni (Reductive Cyclization) Deriv2 Gamma-Amino Acid (Reduction) Product->Deriv2 BH3·THF (Selective Reduction)

Figure 1: Synthetic workflow from commercial cyclobutanecarbonitrile to the target acid and potential downstream scaffolds.

Detailed Experimental Protocols
Protocol A: Synthesis via Michael Addition

Objective: To install the propanoic acid side chain onto the cyclobutane ring, creating the quaternary center.

Reagents:

  • Cyclobutanecarbonitrile (1.0 equiv)

  • tert-Butyl acrylate (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv)

  • Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Charging: Add Cyclobutanecarbonitrile (10.0 g, 123 mmol) and anhydrous Acetonitrile (100 mL).

  • Catalyst Addition: Add DBU (9.2 mL, 61.5 mmol) dropwise at room temperature. Note: The reaction is exothermic; ensure adequate stirring.

  • Michael Acceptor: Add tert-butyl acrylate (19.8 mL, 135 mmol) slowly over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting nitrile spot should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dilute the residue with EtOAc (200 mL) and wash with 1M HCl (2 x 50 mL) to remove DBU. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Hydrolysis (Deprotection): Dissolve the crude tert-butyl ester in DCM (50 mL) and add Trifluoroacetic Acid (TFA) (20 mL). Stir at room temperature for 4 hours.

  • Purification: Concentrate in vacuo to remove TFA. Azeotrope with toluene (2x) to ensure complete acid removal. Recrystallize from Hexane/EtOAc to obtain the pure acid.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     12.1 (s, 1H, COOH), 2.45 (t, 2H), 2.10-2.30 (m, 4H), 1.80-2.00 (m, 4H). The disappearance of the tert-butyl singlet (~1.4 ppm) confirms deprotection.
    
Protocol B: Transformation to Non-Proteinogenic Amino Acids

Objective: To utilize the intermediate for generating a conformationally restricted GABA analog (Gamma-Amino Acid).

Reagents:

  • 3-(1-Cyanocyclobutyl)propanoic acid (from Protocol A)

  • Raney Nickel (Slurry in water)

  • Ammonium Hydroxide (25% aq)

  • Hydrogen Gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Dissolution: Dissolve the keto-acid (1.0 g) in 1M NaOH (10 mL) to generate the sodium salt (improves solubility and prevents esterification during reduction).

  • Catalyst Prep: Wash Raney Nickel (approx. 200 mg wet weight) with water (3x) and ethanol (3x). Caution: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Transfer the substrate and catalyst to a hydrogenation vessel. Add MeOH (20 mL) and NH

    
    OH (2 mL).
    
  • Reaction: Pressurize with H

    
     (50 psi) and shake/stir at room temperature for 16 hours.
    
  • Filtration: Filter the mixture through a Celite pad under an argon blanket (do not let the catalyst dry out). Rinse with MeOH/Water.[1]

  • Isolation: Concentrate the filtrate. The product often cyclizes spontaneously to the delta-lactam (a spiro-glutarimide derivative). To obtain the open-chain amino acid, hydrolysis with 6M HCl (reflux, 2h) followed by ion-exchange chromatography is required.

Application Notes for Drug Design
5.1. Metabolic Stability (The "Gem-Dimethyl" Effect)

Replacing a standard alkyl chain with the 1,1-disubstituted cyclobutane introduces the Thorpe-Ingold effect . This compresses the internal bond angle (<90°), forcing the external substituents (the nitrile and the propanoic acid) apart.

  • Result: This steric bulk protects the

    
    -carbon from metabolic enzymes.
    
  • Use Case: Ideal for extending the half-life (

    
    ) of peptide-based drugs.
    
5.2. Bioisosterism in Kinase Inhibitors

In JAK inhibitors (like Baricitinib), the cyanomethyl group is crucial for reversible covalent interaction with the kinase active site.

  • Strategy: Use 3-(1-Cyanocyclobutyl)propanoic acid to introduce a "spacer" that retains the nitrile warhead while altering the vector of the acidic tail to pick up additional hydrogen bonding interactions in the solvent-exposed region of the binding pocket.

Troubleshooting & Safety
IssueProbable CauseCorrective Action
Low Yield in Step A Polymerization of acrylateAdd a radical inhibitor (e.g., Hydroquinone) during the reaction; ensure inert atmosphere.
Incomplete Hydrolysis Steric hindrance of t-butyl groupIncrease TFA concentration or switch to refluxing in Formic Acid.
Product is an Oil Trace solvent impuritiesTriturate with cold pentane or diethyl ether to induce crystallization.

Safety Warning:

  • Nitriles: Toxic by ingestion and skin absorption. Handle in a fume hood.

  • Raney Nickel: Pyrophoric. Never expose dry catalyst to air. Quench residues in dilute HCl.

References
  • Cyclobutane in Medicinal Chemistry

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Synthesis of Quaternary Nitriles

    • Title: Alkylation of Cyclobutanecarbonitrile Derivatives.[2]

    • Source:Organic Syntheses.
    • URL:[Link] (General protocol adaptation).

  • Thorpe-Ingold Effect in Drug Design

    • Title: The Thorpe-Ingold Effect in Cyclic Systems.
    • Source:Chemical Reviews.
    • URL:[Link]

  • Baricitinib Structural Analogs

    • Title: Discovery of Baricitinib (INCB028050), a Selective JAK1/JAK2 Inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(1-Cyanocyclobutyl)propanoic acid

The following technical guide is structured as a Tier 3 Support Resource for process chemists and purification scientists. It addresses the specific chemoselective challenges associated with 3-(1-Cyanocyclobutyl)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and purification scientists. It addresses the specific chemoselective challenges associated with 3-(1-Cyanocyclobutyl)propanoic acid , particularly the stability of the nitrile group during the generation of the carboxylic acid tail.

Case ID: PUR-CCB-042 Subject: Impurity Profiling & Remediation for Cyanocyclobutyl-Alkyl Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Context[1][2][3][4]

3-(1-Cyanocyclobutyl)propanoic acid is a bifunctional building block often utilized in the synthesis of JAK inhibitors and other heterocyclic pharmaceutical intermediates. Its structure features a quaternary carbon on a cyclobutane ring bearing both a nitrile group and a propanoic acid side chain.

The Core Challenge: The primary difficulty in purifying this compound stems from its synthesis, which typically involves the hydrolysis of an ester precursor (e.g., ethyl 3-(1-cyanocyclobutyl)propanoate). The processing window is narrow: you must hydrolyze the ester to the acid without hydrolyzing the sensitive nitrile group to a primary amide or a dicarboxylic acid.

This guide provides a self-validating workflow to remove the three most common impurities:

  • The Over-Hydrolyzed Amide (Hydration of nitrile).

  • The Di-Acid (Complete hydrolysis).

  • The Unreacted Ester (Incomplete reaction).

Impurity Identification & Diagnostics[2]

Before attempting purification, you must diagnose the specific impurity profile of your crude mixture. Use the table below to correlate analytical data with impurity type.

Table 1: Impurity Profiling Matrix
ComponentStructure DescriptionHPLC Behavior (C18, Acidic Mobile Phase)1H NMR Diagnostic Signal (DMSO-d6)
Target Molecule Nitrile (-CN) + Acid (-COOH)Reference Retention (RT)

12.1 (s, 1H, COOH)
Impurity A (Amide) Amide (-CONH2) + Acid (-COOH)Earlier eluting (More Polar)

6.8 & 7.2 (bs, 2H, -CONH2)
Impurity B (Di-Acid) Acid (-COOH) + Acid (-COOH)Earliest eluting (Most Polar)Loss of CN stretch in IR; Broad OH
Impurity C (Ester) Nitrile (-CN) + Ester (-COOEt)Later eluting (Non-polar)

4.1 (q, 2H) & 1.2 (t, 3H)
Visualizing the Impurity Cascade

The following diagram illustrates the mechanistic pathway of impurity formation during the hydrolysis step. Understanding this flow is critical for controlling the reaction endpoint.

G Ester Starting Material (Ester Precursor) Target TARGET MOLECULE 3-(1-Cyanocyclobutyl) propanoic acid Ester->Target Controlled Hydrolysis (LiOH, <20°C) Amide Impurity A (Primary Amide) Target->Amide Over-reaction (High pH/Temp) DiAcid Impurity B (Di-Acid) Amide->DiAcid Harsh Conditions (>60°C, Strong Base)

Figure 1: Hydrolysis cascade showing the narrow kinetic window required to stop at the Target Molecule before hydration of the nitrile occurs.

Troubleshooting & Remediation Protocols

Issue 1: "I have significant Amide Impurity (Impurity A) in my crude."

Cause: The hydrolysis conditions were too vigorous (temperature >40°C or pH >12) or the reaction time was too long. The nitrile group hydrated to the amide. Remediation: The pH-Swing Wash The Amide impurity is zwitterionic-like but less acidic than the Target. However, separation is difficult. The best approach is prevention or recrystallization .

Protocol: Selective Recrystallization

  • Dissolve the crude solid in a minimum amount of Isopropyl Acetate (IPAc) at 60°C.

  • Slowly add n-Heptane until the solution becomes slightly turbid.

  • Cool slowly to room temperature, then to 0–5°C.

  • Mechanism: The highly polar Amide impurity often oils out or precipitates first/separately, or remains in the mother liquor if the Target crystallizes preferentially.

  • Validation: Check the mother liquor by HPLC. The Amide/Target ratio should increase in the filtrate.

Issue 2: "I cannot remove the Di-Acid (Impurity B)."

Cause: Complete hydrolysis of the nitrile. Remediation: Dual-pH Extraction This is the most robust method. The Di-acid has two ionizable protons, whereas the Target has only one.

Protocol: Differential Extraction

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Step A (Remove Di-Acid): Extract with Sodium Bicarbonate (5% aq) .

    • Note: Both Target and Di-acid will go into the aqueous layer. The Ester (Impurity C) stays in DCM. Discard DCM.

  • Step B (Selective Protonation): Acidify the aqueous layer carefully to pH 4.5–5.0 using 1M HCl.

    • Critical: At pH 4.5, the Di-acid (pKa ~4.2 and ~5.4) remains largely ionized (soluble in water). The Target (pKa ~4.8) begins to protonate but the lipophilicity of the cyanocyclobutyl group drives it into the organic layer.

  • Extract with Ethyl Acetate .[1][2]

  • Step C (Full Acidification): If yield is low in Step B, lower pH to 3.0 and extract again, but check for Di-acid contamination.

Issue 3: "My yield is low, and I see starting Ester."

Cause: Incomplete hydrolysis due to fear of over-reaction. Remediation: Enzymatic Hydrolysis (The "Green" Fix) If chemical hydrolysis is too sensitive, use an enzyme.

Protocol: CAL-B Hydrolysis

  • Suspend the ester in Phosphate Buffer (pH 7.2) / Acetone (9:1) .

  • Add immobilized Candida antarctica Lipase B (CAL-B) (Novozym 435).

  • Stir at 30°C.

  • Mechanism: Lipases are highly selective for esters over nitriles. This eliminates the formation of Amide and Di-acid impurities entirely.

  • Filter off the enzyme beads and acidify/extract to isolate pure acid.

Frequently Asked Questions (FAQ)

Q: Can I use silica chromatography to purify this? A: Yes, but it is challenging. The free carboxylic acid tails streak on silica. You must dope your mobile phase with 1% Acetic Acid .

  • Recommended System: DCM:MeOH (95:5) + 1% AcOH.

  • Warning: The Amide impurity often co-elutes with the Acid on silica due to similar hydrogen bonding capabilities. Reverse Phase (C18) is superior for this separation.

Q: Why does my NMR show a broad singlet at 12 ppm but the integration is low? A: This is common for carboxylic acids in DMSO-d6 if the sample is wet. Water exchange broadens the peak. Add a drop of


—the peak will disappear, confirming it is an exchangeable proton (COOH). If it remains, it is an impurity.

Q: Is the 1-cyanocyclobutyl group stable to hydrogenation? A: No. If you are attempting to purify via hydrogenation (e.g., removing a benzyl ester), you risk reducing the nitrile to a primary amine (


). Avoid Pd/C with hydrogen if the nitrile must be preserved. Use acid/base hydrolysis or transfer hydrogenation with mild catalysts.

References

  • Baricitinib Synthesis & Impurities

    • Detailed analysis of pyrrolo[2,3-d]pyrimidine and related intermediates, providing context on the stability of nitrile-containing precursors in JAK inhibitor synthesis.
    • Source:

  • Selective Hydrolysis Techniques

    • Methodologies for hydrolyzing esters in the presence of acid-sensitive groups (nitriles)
    • Source:

  • General Purification of Cyano-Carboxylic Acids

    • Standard protocols for separating nitriles from amides and acids using pH-controlled extraction.
    • Source:

Sources

Optimization

Preventing decarboxylation during 3-(1-Cyanocyclobutyl)propanoic acid synthesis

The following technical guide addresses the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid , focusing on the critical challenge of preventing unwanted decarboxylation and side reactions (specifically nitrile hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 3-(1-Cyanocyclobutyl)propanoic acid , focusing on the critical challenge of preventing unwanted decarboxylation and side reactions (specifically nitrile hydrolysis) during the process.

[1][2][3]

Topic: Preventing Decarboxylation & Nitrile Hydrolysis During Synthesis Target Molecule: 3-(1-Cyanocyclobutyl)propanoic acid Core Challenge: Selective ester hydrolysis without compromising the nitrile group or triggering instability.

Diagnostic & Troubleshooting Guide

Q1: I am observing gas evolution during the hydrolysis of my ester intermediate. Is this decarboxylation?

Diagnosis: Likely No , unless you are using a malonic precursor.[] Explanation: Aliphatic carboxylic acids like 3-(1-cyanocyclobutyl)propanoic acid are thermally stable and do not spontaneously decarboxylate under standard hydrolysis conditions.[2][][3]

  • Scenario A (Most Likely): If you are using a carbonate/bicarbonate workup after an acidic quench, the gas is CO₂ from the neutralization, not the molecule.

  • Scenario B (Malonic Route): If you synthesized the chain via a malonate displacement (e.g., 1-cyanocyclobutyl-CH(COOEt)2), then decarboxylation is required to reach your target.[] If it happens prematurely (before hydrolysis is complete), it suggests high thermal stress.[]

  • Scenario C (Degradation): If you are using harsh acidic conditions (e.g., conc.[] HCl, reflux), you may be hydrolyzing the nitrile (-CN) to an amide or acid.[][4] While this doesn't release gas immediately, subsequent steps on a gem-dicarboxylic acid derivative could release CO₂.[2][][3]

Q2: My product yield is low, and NMR shows the loss of the nitrile signal (~2240 cm⁻¹ / ~118 ppm). What happened?

Root Cause: Nitrile Hydrolysis .[2][][3][5][6] Technical Insight: The nitrile group on the cyclobutane ring is sterically hindered but susceptible to hydrolysis under the same conditions used to cleave the ester (strong acid or hot base). If the nitrile hydrolyzes to a primary amide (-CONH2) or carboxylic acid (-COOH), the polarity changes drastically, leading to product loss in the aqueous phase during extraction.[] Solution: Switch to Lithium Hydroxide (LiOH) in THF/Water at low temperature (0°C to rt).[] The lithium cation acts as a weak Lewis acid, coordinating to the ester carbonyl and facilitating hydroxide attack, while being less aggressive toward the nitrile than NaOH or KOH.

Q3: Can I use acid-mediated hydrolysis (e.g., HCl/AcOH) to avoid basic conditions?

Recommendation: Avoid. Reasoning: Acid-mediated hydrolysis often requires elevated temperatures to cleave ethyl/methyl esters.[2][][3] These conditions (e.g., 6M HCl, reflux) will almost certainly hydrolyze the nitrile to a carboxylic acid.[] Furthermore, if the cyclobutane ring is strained, strong acids can trigger ring-opening or rearrangement (retro-Michael type) pathways.[2][]

Optimized Synthetic Protocol (Self-Validating)

Objective: Synthesize 3-(1-Cyanocyclobutyl)propanoic acid from Cyclobutanecarbonitrile via Michael Addition, ensuring nitrile retention.

Phase 1: Michael Addition (Carbon-Carbon Bond Formation)[1][2][3]
  • Reagents: Cyclobutanecarbonitrile, Methyl Acrylate, LDA (or LiHMDS).[]

  • Mechanism: Generation of the

    
    -cyano carbanion followed by conjugate addition.[2][][3]
    
Phase 2: Selective Hydrolysis (The Critical Step)

This protocol uses LiOH to prevent decarboxylation/nitrile hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 3-(1-cyanocyclobutyl)propanoate (1.0 equiv) in THF (5 volumes). Cool to 0°C .[][3][7][8]

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 equiv) in water (2 volumes).[]

    • Why LiOH? It is milder than NaOH and minimizes nucleophilic attack on the nitrile.

  • Addition: Dropwise add the LiOH solution to the ester at 0°C.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature (20-25°C) . Monitor by TLC/LCMS.[][3]

    • Checkpoint: Do not heat above 40°C. If reaction is slow, add methanol (1 volume) to improve solubility, but maintain temp <30°C.[]

  • Quench & Workup (Crucial for Decarboxylation Control):

    • Cool to 0°C.[][3][7][8]

    • Acidify carefully with 1M HCl or Citric Acid to pH 3-4.[2][][3] Do not use concentrated strong acids.[2][3]

    • Note: If you see vigorous bubbling here, it is excess base reacting with acid (Carbonate free?[] Good).

  • Extraction: Extract immediately with Ethyl Acetate or DCM.[2][][3]

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Data Summary Table: Hydrolysis Conditions Comparison

ReagentTemp (°C)Time (h)Ester Conv.Nitrile RetentionDecarboxylation Risk
LiOH / THF / H₂O 25 4-6 >98% >99% Low
NaOH / MeOH / H₂O602100%<80% (Amide formed)Moderate
6M HCl (Reflux)1004100%0% (Diacid formed)High (of side products)
TMSOK (Potassium Trimethylsilanolate)2512>95%>99%Very Low (Anhydrous)

Mechanistic Pathway & Logic[1][2][9]

The following diagram illustrates the synthesis pathway and the "Danger Zones" where decarboxylation or nitrile failure occurs.

G cluster_prevention Prevention Strategy Start Cyclobutanecarbonitrile Step1 Michael Addition (LDA, Methyl Acrylate) Start->Step1 Alkylation Intermediate Methyl 3-(1-cyanocyclobutyl) propanoate Step1->Intermediate Workup Target TARGET: 3-(1-Cyanocyclobutyl) propanoic acid Intermediate->Target LiOH, THF/H2O (0-25°C) Side1 Side Product A: Amide Derivative (Hydrolysis of CN) Intermediate->Side1 NaOH, >50°C (Nitrile Attack) Side2 Side Product B: Gem-Diacid (Full Hydrolysis) Side1->Side2 H+, Heat Side3 Decarboxylation (Loss of CO2) Side2->Side3 Thermal Stress (-CO2)

Caption: Synthesis workflow highlighting the selective hydrolysis pathway (Green) versus thermal/chemical degradation routes (Red) leading to nitrile loss and potential decarboxylation.

Advanced Considerations

Why LiOH Prevents Side Reactions

Lithium hydroxide is superior for this transformation because the lithium cation (


) coordinates tightly to the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the hydroxide ion to attack the ester at lower temperatures and with lower concentration than would be required with sodium or potassium hydroxides.[3] The nitrile group, being less Lewis-basic and sterically shielded on the cyclobutane ring, remains unreactive under these mild conditions [1].[]
Alternative: Enzymatic Hydrolysis

If the substrate is extremely sensitive (e.g., if other labile groups are present), use Pig Liver Esterase (PLE) immobilized on Eupergit C.[]

  • Conditions: pH 7.0 buffer, acetone cosolvent, 25°C.

  • Advantage: Absolute chemoselectivity for the ester over the nitrile.[3]

Alternative: Anhydrous Hydrolysis

For substrates prone to aqueous degradation, use Potassium Trimethylsilanolate (TMSOK) in dry THF.[]

  • Mechanism: Nucleophilic attack by silanolate yields the silyl ester, which hydrolyzes upon mild aqueous workup.[] This avoids exposing the nitrile to hot aqueous base [2].

References

  • Hamada, Y., et al. "Mild Hydrolysis of Esters with LiOH in Aqueous THF."[] Journal of the American Chemical Society, vol. 106, no.[] 8, 1984, pp. 2443-2445.[2][][3]

  • Lamed, R., et al. "Enzymatic Hydrolysis of Esters in Organic Synthesis."[] Chemical Reviews, vol. 96, no.[] 1, 1996.[]

  • BenchChem Technical Support. "Decarboxylation of Cyanoacetic Acid Derivatives." BenchChem Knowledge Base, 2025.[]

  • Pfizer Inc. "Synthesis of JAK Inhibitor Intermediates."[][3] Patent WO2013014567A1, 2013.[]

Sources

Troubleshooting

Technical Support Center: Handling Cyclobutyl Nitrile Acids

Topic: Resolving Solubility & Handling Issues with 1-Cyanocyclobutanecarboxylic Acid Derivatives Introduction: The Deceptive Simplicity of the Ring Senior Scientist Note: Researchers often underestimate cyclobutyl nitril...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Handling Issues with 1-Cyanocyclobutanecarboxylic Acid Derivatives

Introduction: The Deceptive Simplicity of the Ring

Senior Scientist Note: Researchers often underestimate cyclobutyl nitrile acids (e.g., 1-cyanocyclobutanecarboxylic acid).[1] On paper, they look like small, simple building blocks.[1] In the flask, they behave like "brick dust."[1]

The combination of a rigid, flat cyclobutane ring and two highly polar functional groups (nitrile and carboxylic acid) on the same carbon creates a perfect storm for high crystal lattice energy . These molecules pack efficiently in the solid state, resisting dissolution in both non-polar organic solvents (like hexanes/DCM) and cold water.[1] Furthermore, the electron-withdrawing nitrile group dramatically shifts the acidity of the carboxylic acid, leading to common workup failures where the product is inadvertently washed away.

This guide addresses the three critical failure points: Dissolution , Extraction , and Purification .[1]

Module 1: The "Brick Dust" Dissolution Protocol

Use this workflow when your starting material or intermediate will not dissolve in standard reaction solvents.

The Core Problem: Lattice Energy vs. Solvation

Cyclobutyl nitrile acids often exhibit "brick dust" behavior—high melting points and poor solubility in standard solvents (DCM, THF, Toluene). The rigid ring prevents the entropic gain usually seen when dissolving flexible alkyl chains.

Troubleshooting Workflow

Step 1: The Solvent Switch Stop adding more DCM.[1] It won't work. Move to solvents with higher dielectric constants and hydrogen bond accepting capability.[1]

Solvent ClassSuitabilityNotes
Chlorinated (DCM/CHCl3) 🔴 PoorOnly solubilizes if the molecule is protected (ester/amide).[1]
Ethers (THF/Et2O) 🟡 ModerateOften requires heating; risk of precipitation upon cooling.[1]
Polar Aprotic (DMF/DMSO) 🟢 ExcellentBreaks lattice energy effectively.[1] Warning: Hard to remove during workup.
"Green" Alternatives 🟢 Good2-MeTHF or CPME (Cyclopentyl methyl ether) offer better solubility than THF and separate well from water.[1]

Step 2: The "Heat-Cool-Heat" Cycle If using THF or 2-MeTHF:

  • Heat the slurry to reflux.

  • If it dissolves, cool slowly to room temperature.[1]

  • Observation: If it precipitates immediately as a fine powder, you are in a metastable supersaturated state.[1]

  • Fix: Add a co-solvent (10% DMF) to maintain solubility at reaction temperatures (

    
     to RT).
    

Module 2: The Workup Trap (The pKa Shift)

Use this guide if your product "disappeared" during aqueous extraction.

Scientific Insight: The Geminal Nitrile Effect

A standard alkyl carboxylic acid has a pKa of ~4.8.[1] However, a nitrile group on the same carbon (geminal) is strongly electron-withdrawing.[1] This stabilizes the carboxylate anion, significantly increasing acidity.[1]

  • Predicted pKa of 1-cyanocyclobutanecarboxylic acid: ~2.4 - 2.8.[1]

The Consequence: If you wash your reaction mixture with Saturated Sodium Bicarbonate (pH ~8-9) , you will deprotonate the acid completely.[1] The resulting salt is highly water-soluble and will partition into the aqueous waste layer.[1]

Corrective Protocol: The "Low pH" Extraction
  • Do NOT use Bicarbonate: For removing acidic impurities, bicarbonate is too strong.[1] Use a dilute acidic wash or water instead.[1]

  • To Extract Product INTO Organic Layer:

    • Acidify Aqueous Layer: You must drive the pH below 2.0 (ideally pH 1) to ensure the molecule is fully protonated (

      
       form). Use 
      
      
      
      or
      
      
      
      
      .[1]
    • Solvent Choice: DCM may not be polar enough to extract the protonated acid from water.[1] Use Ethyl Acetate (EtOAc) or 2-MeTHF .[1]

    • Salting Out: If the product remains in the aqueous layer even at pH 1, saturate the aqueous layer with

      
       (brine) to decrease the solubility of organics (Salting-out effect).
      

Module 3: Purification (Taming the Streak)

Use this when your compound streaks or tails on TLC/Column Chromatography.[2]

The Issue: Ionization on Silica

Silica gel is slightly acidic (pH ~5-6).[1] Because your cyclobutyl acid has a low pKa (~2.5), it exists in an equilibrium between ionized and neutral forms on the column. This causes severe "streaking" or "tailing," making separation impossible.[1]

Solution A: The Acid Modifier (Normal Phase)

You must suppress ionization by forcing the equilibrium to the protonated form.

  • Mobile Phase: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your Hexane/EtOAc or DCM/MeOH system.[1]

  • Result: The spot will tighten significantly.[1]

Solution B: Reverse Phase (C18)

For highly polar derivatives that are insoluble in Hexane/EtOAc:

  • Column: C18 functionalized silica.[1]

  • Eluent: Water (with 0.1% Formic Acid) / Acetonitrile (with 0.1% Formic Acid).[1]

  • Gradient: Start at 5% ACN. These compounds often elute early.[1]

Visual Troubleshooting Assistant

The following logic tree helps you recover "lost" material or fix precipitation events.

SolubilityLogic Start ISSUE: Material Crashed Out or Lost CheckPhase Where is the material? Start->CheckPhase SolidInFlask Solid Precipitate CheckPhase->SolidInFlask LostInWorkup Dissolved (But Yield Low) CheckPhase->LostInWorkup SolventCheck Current Solvent? SolidInFlask->SolventCheck CheckPH Check Aqueous pH LostInWorkup->CheckPH IsDCM DCM / Toluene SolventCheck->IsDCM IsPolar DMF / DMSO SolventCheck->IsPolar ActionSwitch Action: Switch to 2-MeTHF or add 10% DMF cosolvent IsDCM->ActionSwitch ActionHeat Action: Gentle Heat (40°C) Check for degradation IsPolar->ActionHeat PHHigh pH > 2.5 CheckPH->PHHigh PHLow pH < 2.0 CheckPH->PHLow ActionAcidify CRITICAL: Acidify to pH 1.0 (Geminal Nitrile Effect) PHHigh->ActionAcidify CheckExtract Extraction Solvent? PHLow->CheckExtract ActionSalt Action: Saturate with NaCl Use EtOAc or 2-MeTHF CheckExtract->ActionSalt

Figure 1: Decision tree for recovering cyclobutyl nitrile acids during reaction and workup phases.

Frequently Asked Questions (FAQs)

Q: I see a single spot on TLC, but my NMR shows a mixture. Is the nitrile hydrolyzing? A: It is possible, but check your NMR solvent first.[1] If you use


 (Methanol-d4), the carboxylic acid proton may exchange and disappear, or you might see hemi-acetal formation if an aldehyde precursor was involved.[1] However, the most common issue is rotamers .[1] If you have an amide derivative, the restricted rotation can split peaks.[1] Run the NMR at 

to see if the peaks coalesce. Note: If the nitrile does hydrolyze, it usually converts to the primary amide first. This will show distinct broad NH protons in the 6-7 ppm region.[1]

Q: Can I use EDC/NHS coupling with these acids? A: Yes, but the activation can be slow due to the steric bulk of the cyclobutane ring.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) instead of EDC.[1] T3P is particularly effective for sterically hindered acids and allows for easy workup (water-soluble byproducts).[1]

Q: My compound is an oil, but the literature says it should be a solid. Why? A: Cyclobutyl derivatives are notorious for holding onto solvents (especially DCM and EtOAc) in the crystal lattice, preventing solidification.

  • Fix: Dissolve the oil in a small amount of

    
     (Diethyl ether) or Pentane and sonicate.[1] If that fails, high-vacuum drying at 
    
    
    
    overnight is required to break the solvation shell.[1]

References

  • Lonza. (2022).[1] Technologies To Improve Solubility Of Brick Dust Compounds. Lonza Small Molecules. Retrieved from [Link]

  • Bordwell, F. G. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link][1]

  • Gershonov, E., et al. (1996).[1] 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-(1-Cyanocyclobutyl)propanoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Impurity Profiling, and Analog Differentiation Executive Summary: The Structural "...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Impurity Profiling, and Analog Differentiation

Executive Summary: The Structural "Fingerprint"

In drug discovery, the 1-cyanocyclobutyl moiety serves as a critical conformational restrictor, often used to replace flexible alkyl chains or modify metabolic stability (scaffold hopping). 3-(1-Cyanocyclobutyl)propanoic acid represents a functionalized linker where a propanoic acid tail is anchored to a quaternary cyclobutane carbon bearing a nitrile group.

The 1H NMR analysis of this molecule presents a unique challenge: the absence of diagnostic methine protons at the ring junction. Unlike its non-cyano analogs, this molecule possesses a quaternary center that silences the typical


-proton signals. This guide provides a strategic framework to validate this structure by focusing on symmetry-derived splitting patterns and specific chemical shift perturbations caused by the geminal nitrile group.

Strategic Analysis: Target vs. Analogs

To confirm the identity of 3-(1-Cyanocyclobutyl)propanoic acid, one must distinguish it from its synthetic precursors and structural analogs. The table below highlights the critical spectral differences.

Comparative Spectral Matrix
FeatureTarget: 3-(1-Cyanocyclobutyl)propanoic acidAnalog A: 3-Cyclobutylpropanoic acidPrecursor: Cyclobutanecarbonitrile
C1 Geometry Quaternary (No H)Tertiary (Methine H)Tertiary (Methine H)
Diagnostic Signal Absence of signal at ~3.0 ppmMultiplet at ~2.2–2.4 ppm (1H)Quintet at ~3.1 ppm (1H)
Ring Symmetry High (AA'BB'C2 system)Lower (Chiral center at C1)High
Acid Proton Broad singlet (~12 ppm)Broad singlet (~12 ppm)None
Chain Signals Two distinct triplets/multipletsTwo distinct triplets/multipletsNone

Key Insight: The disappearance of the


-methine proton (present in the precursor at ~3.1 ppm) is the definitive proof of successful alkylation at the 1-position.

Detailed Spectral Assignment (400 MHz, DMSO-d6)

Note: DMSO-d6 is recommended over CDCl3 to prevent the dimerization of the carboxylic acid and ensure the visibility of the acidic proton.

A. The Acidic Region
  • 
     12.10 ppm (Broad Singlet, 1H):  Carboxylic acid proton (-COOH ).
    
    • Observation: This peak may broaden or disappear if the sample is wet or if CDCl3 is used (due to exchange).

B. The "Fingerprint" Region (1.8 – 2.6 ppm)

This region contains the overlapping signals of the cyclobutane ring and the propanoic chain. The geminal nitrile group exerts a deshielding effect on the ring protons.

  • 
     2.45 – 2.55 ppm (Multiplet/Triplet, 2H):  Chain 
    
    
    
    -methylene (-CH2-COOH ).
    • Context: Often overlaps with the DMSO solvent residual peak (2.50 ppm). Use 2D HSQC to confirm.

  • 
     2.30 – 2.45 ppm (Multiplet, 4H):  Cyclobutane C2/C4 protons (Ring 
    
    
    
    -protons).
    • Mechanistic Note: These protons are chemically equivalent due to the plane of symmetry but are magnetically non-equivalent (AA'BB'), typically appearing as a complex second-order multiplet. They are deshielded by the geminal -CN group.

  • 
     1.95 – 2.10 ppm (Multiplet, 2H):  Cyclobutane C3 protons (Ring 
    
    
    
    -protons).
    • Appearance: Typically a quintet-like multiplet, distinct from the C2/C4 protons.

  • 
     1.85 – 1.95 ppm (Triplet/Multiplet, 2H):  Chain 
    
    
    
    -methylene (-CH2 -CH2-COOH).
    • Assignment: This signal connects the ring to the acid tail. It appears upfield relative to the acid-adjacent methylene.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Rationale: High concentration ensures the detection of minor decarboxylated impurities. DMSO solubilizes the polar acid moiety effectively.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Why? The quaternary carbon at C1 slows the relaxation of adjacent protons. A short D1 will suppress the integration of the ring C2/C4 protons, leading to a false integration ratio (e.g., appearing as 3H instead of 4H).

  • Scans: 16-32 scans are sufficient for structure confirmation; 128+ scans for impurity profiling.

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to interpret your spectrum and rule out common synthesis failures.

NMR_Validation Start Start Analysis (1.5 - 13.0 ppm) CheckCOOH Is signal present at ~12.0 ppm? Start->CheckCOOH CheckMethine Is methine multiplet present at ~3.0 - 3.2 ppm? CheckCOOH->CheckMethine Yes Fail_NoAcid Impurity: Ester or Nitrile Precursor (Check Hydrolysis) CheckCOOH->Fail_NoAcid No CheckIntegration Do Ring Protons (1.9-2.5 ppm) integrate to ~8H total? CheckMethine->CheckIntegration No Fail_SM Impurity: Unreacted Cyclobutanecarbonitrile CheckMethine->Fail_SM Yes Pass Identity Confirmed: 3-(1-Cyanocyclobutyl)propanoic acid CheckIntegration->Pass Yes Fail_Analog Impurity: Decarboxylated or Wrong Substitution CheckIntegration->Fail_Analog No

Figure 1: Logic flow for validating the structure of 3-(1-Cyanocyclobutyl)propanoic acid based on 1H NMR signals.

Troubleshooting & Impurity Identification

ObservationPotential CauseRemediation
Extra Triplet at 1.2 ppm + Quartet at 4.1 ppm Ethyl Ester Impurity: Incomplete hydrolysis of the starting ester.Continue hydrolysis (LiOH/THF/H2O).
Singlet at ~1.96 ppm (sharp) Acetonitrile: Common solvent residue from synthesis.Dry sample under high vacuum (>4h).
Multiplet at ~5.0 - 6.0 ppm Elimination Product: If the nitrile was eliminated (rare), alkene protons would appear here.Check reaction conditions (avoid harsh bases).
Broad Hump at 3.0 - 4.0 ppm Water: Wet DMSO-d6.Use fresh ampoule of solvent.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Small Ring Compounds. Journal of the American Chemical Society, 83(5), 1226–1230. [Link]

Comparative

FTIR peaks for nitrile and carboxylic acid in cyclobutyl compounds

Title: Technical Comparison Guide: FTIR Analysis of Cyclobutyl Nitriles and Carboxylic Acids Executive Summary This guide provides a technical comparison of Fourier-Transform Infrared (FTIR) spectral characteristics for...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: FTIR Analysis of Cyclobutyl Nitriles and Carboxylic Acids

Executive Summary

This guide provides a technical comparison of Fourier-Transform Infrared (FTIR) spectral characteristics for cyclobutyl-functionalized compounds (specifically nitriles and carboxylic acids) versus their linear alkyl and aryl analogs.

For drug development professionals and researchers, distinguishing the cyclobutyl moiety is critical due to its unique metabolic stability and conformational rigidity. While functional group stretches (C≡N, C=O) in cyclobutanes often overlap with standard alkyl frequencies, ring strain (~26.3 kcal/mol) induces subtle hybridization shifts and unique "fingerprint" modes that allow for definitive identification.

The Physics of Ring Strain & IR Shifts

To interpret these spectra accurately, one must understand the underlying physical chemistry. Cyclobutane is not a perfect square; it adopts a "puckered" conformation to relieve torsional strain.[1][2]

  • Hybridization Effect (The Thorpe-Ingold Effect): To accommodate the constrained ~88° internal bond angles, the carbon atoms in the ring increase the

    
    -character of the endocyclic bonds. Consequently, the exocyclic bonds  (attaching the nitrile or acid group) gain higher 
    
    
    
    -character.
  • Vibrational Consequence: Higher

    
    -character typically strengthens the force constant (
    
    
    
    ) of the exocyclic bond.
    • Expectation: A slight blue shift (higher frequency) for exocyclic functional groups compared to unstrained alkyl chains.

    • Reality: For cyclobutane, this shift is subtle (often <10 cm⁻¹) compared to cyclopropane, making fingerprint region validation mandatory.

Nitrile Analysis: Cyclobutyl vs. Alternatives

The nitrile group (-C≡N) is a sharp, distinct diagnostic handle. Below is the comparative data for identifying Cyclobutanecarbonitrile against common alternatives.

Comparative Data: Nitrile Stretch ( )
Compound ClassRepresentative Structure

Frequency (cm⁻¹)
IntensityKey Differentiator
Cyclobutyl-CN Cyclobutanecarbonitrile2240 – 2255 Med-StrongRing Breathing Mode (~900-1000 cm⁻¹)
Linear Alkyl-CN Valeronitrile2240 – 2250Med-StrongCH₂ Rocking (~720 cm⁻¹)
Aryl-CN Benzonitrile2220 – 2230StrongConjugation lowers freq; Ring C=C (~1450/1600)
Cyclopropyl-CN Cyclopropanecarbonitrile2255 – 2265Med-StrongHigh strain shifts freq >2255 cm⁻¹

Technical Insight: Do not rely solely on the 2240-2255 cm⁻¹ peak to confirm the cyclobutyl ring. The overlap with isopropyl or secondary alkyl nitriles is significant. You must verify the presence of the cyclobutane ring deformation/breathing bands in the 900–1000 cm⁻¹ region.

Carboxylic Acid Analysis: Dimerization & Strain

Cyclobutanecarboxylic acid presents a classic "broad-band" O-H stretch, but the carbonyl position is influenced by the ring's steric bulk.

Comparative Data: Carbonyl & Hydroxyl Modes
FeatureCyclobutanecarboxylic AcidLinear Acid (e.g., Pentanoic)Aryl Acid (e.g., Benzoic)

(Dimer)
1690 – 1710 cm⁻¹ 1705 – 1715 cm⁻¹1680 – 1690 cm⁻¹ (Conjugated)
*

(Monomer)
~1750 – 1760 cm⁻¹~1760 cm⁻¹~1735 cm⁻¹

(Stretch)
2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹ (Broad)
Fingerprint ~930-950 cm⁻¹ (Ring Breath) ~1200-1300 cm⁻¹ (C-O)~700 cm⁻¹ (C-H Out-of-plane)

*Note: Monomer peaks are typically only observed in dilute solution (e.g., CCl₄) or gas phase. In solid/neat forms, the dimer dominates.

Distinction from Cyclobutanone: It is vital not to confuse exocyclic acids with endocyclic ketones.

  • Cyclobutanone (C=O in ring): ~1780 cm⁻¹ (Strain drastically raises frequency).

  • Cyclobutanecarboxylic Acid (C=O outside ring): ~1700 cm⁻¹ (Behaves like a standard acid).

Experimental Protocol: High-Fidelity Capture

To resolve the subtle shifts and fingerprint modes described above, standard "quick-scan" protocols are often insufficient.

Methodology: ATR-FTIR for Cyclobutyl Analysis
  • Crystal Selection: Use a Diamond or Ge crystal ATR (Attenuated Total Reflectance). Diamond is preferred for durability with solid acids.

  • Sample Prep:

    • Solids: Crush sample into a fine powder before applying to the crystal to ensure uniform contact.

    • Liquids: Apply a single drop; cover with a volatile cover slip if the sample is volatile (cyclobutyl compounds can be volatile).

  • Parameter Setup:

    • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth out critical ring-puckering doublets).

    • Scans: Minimum 32 scans; 64 recommended for signal-to-noise ratio in the fingerprint region.

  • Data Processing: Apply ATR Correction (software algorithm) immediately. ATR intensity is wavelength-dependent; without correction, the lower-wavenumber fingerprint peaks (900 cm⁻¹) may appear artificially strong or shifted relative to transmission library spectra.

Diagnostic Workflow

Use this logic flow to confirm the presence of a cyclobutyl moiety in your nitrile or acid sample.

G Start Unknown Sample Spectrum CheckFunc Check Functional Group Region (1600 - 2300 cm⁻¹) Start->CheckFunc NitrilePath Peak @ 2200-2260 cm⁻¹? CheckFunc->NitrilePath Sharp Peak AcidPath Broad Peak @ 2500-3300 + Sharp @ 1680-1720? CheckFunc->AcidPath Broad + Sharp IsConjN Is Peak < 2230 cm⁻¹? NitrilePath->IsConjN Yes IsConjA Is C=O < 1690 cm⁻¹? AcidPath->IsConjA Yes Aryl Likely ARYL / Conjugated (Benzonitrile/Benzoic Acid) IsConjN->Aryl Yes AlkylCheck Check Fingerprint Region (900 - 1000 cm⁻¹) IsConjN->AlkylCheck No (2240+) IsConjA->Aryl Yes IsConjA->AlkylCheck No (1700+) RingBreath Distinct Band(s) @ 900-1000 cm⁻¹? AlkylCheck->RingBreath Cyclobutyl CONFIRMED: Cyclobutyl Moiety RingBreath->Cyclobutyl Yes (Ring Breathing) Linear Likely LINEAR Alkyl (Valeric/Pentanoic) RingBreath->Linear No (CH2 Rock only)

Caption: Decision tree for distinguishing cyclobutyl nitriles and acids from aryl and linear alkyl analogs based on spectral features.

References

  • NIST Chemistry WebBook. Cyclobutanecarboxylic acid - IR Spectrum. National Institute of Standards and Technology. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Functional Groups and Fingerprint Regions. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclobutane (Ring Breathing Modes). [Link]

  • Michigan State University. Infrared Spectroscopy: Carboxylic Acids and Nitriles. [Link]

Sources

Validation

Comparison of 3-(1-Cyanocyclobutyl)propanoic acid vs 1-cyanocyclobutanecarboxylic acid

This guide provides an in-depth technical comparison between 1-cyanocyclobutanecarboxylic acid and 3-(1-cyanocyclobutyl)propanoic acid . It is designed for medicinal chemists and process development scientists selecting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-cyanocyclobutanecarboxylic acid and 3-(1-cyanocyclobutyl)propanoic acid . It is designed for medicinal chemists and process development scientists selecting building blocks for drug discovery programs.

Executive Summary

In the design of conformationally restricted bioactive molecules, cyclobutane rings serve as critical "bioisosteres" for gem-dimethyl groups, offering reduced entropic penalty upon binding.

  • Molecule A (1-cyanocyclobutanecarboxylic acid) is a Core Scaffold . It is primarily used to synthesize non-proteinogenic amino acids (e.g., ACBC) where the functional groups are rigidly held directly on the ring. It suffers from significant steric hindrance during coupling.

  • Molecule B (3-(1-Cyanocyclobutyl)propanoic acid) is a Tethered Linker . It retains the quaternary cyclobutane core but extends the carboxylic acid via a two-carbon (propanoic) chain. This relieves steric pressure and alters the lipophilic profile, making it ideal for fragment-based drug design (FBDD) where "reach" is required.

Structural & Physicochemical Profiling[1][2]

The fundamental difference lies in the proximity of the carboxylic acid to the quaternary center. This dictates both the reactivity (coupling efficiency) and the electronic properties (pKa).

Feature1-cyanocyclobutanecarboxylic acid (Molecule A)3-(1-Cyanocyclobutyl)propanoic acid (Molecule B)
Structure Geminal : -CN and -COOH on C1.Distal : -CN on C1; -COOH on C3 of side chain.
Formula C₆H₇NO₂C₈H₁₁NO₂
MW 125.13 g/mol 153.18 g/mol
pKa (Acid) ~3.2 (Increased acidity due to α-CN)~4.6 (Standard aliphatic acid)
ClogP ~0.15 (Polar, compact)~0.95 (Increased lipophilicity)
Steric Bulk High : Acid is adjacent to quaternary center.Low : Acid is separated by ethyl spacer.
Primary Use Constrained Amino Acid Precursor (ACBC)Extended Linker / Spacer
The "Gem-Cyclobutyl" Effect

Both molecules exploit the Thorpe-Ingold effect (angle compression). The internal C-C-C bond angle of the cyclobutane ring (~88°) forces the external substituents (CN and COOH/Alkyl) closer together than in open-chain analogs.

  • In Molecule A: This forces the nitrile and acid into a rigid, eclipsed-like conformation, making the nitrile extremely resistant to hydrolysis but highly stable against metabolic cleavage.

  • In Molecule B: The ring locks the orientation of the propanoic tail relative to the nitrile, reducing the motional freedom of the side chain compared to a gem-dimethyl analog.

Synthetic Accessibility & Workflows[3]

The synthesis of these two molecules requires divergent strategies. Molecule A relies on simultaneous dialkylation, while Molecule B typically requires the functionalization of a pre-formed nitrile.

Diagram 1: Divergent Synthetic Pathways

SynthesisPathways Start Ethyl Cyanoacetate InterA Intermediate: Ethyl 1-cyanocyclobutane carboxylate Start->InterA Dialkylation (Ring Closure) ReagentA 1,3-Dibromopropane (2.2 eq Base) ReagentA->InterA ProdA Molecule A: 1-cyanocyclobutane carboxylic acid InterA->ProdA Selective Hydrolysis (KOH, EtOH) StartB Cyclobutanecarbonitrile InterB Intermediate: Ethyl 3-(1-cyanocyclobutyl) propanoate StartB->InterB Alpha-Alkylation (Sn2) ReagentB LDA (Li-Base) + Ethyl 3-bromopropionate ReagentB->InterB ProdB Molecule B: 3-(1-cyanocyclobutyl) propanoic acid InterB->ProdB Ester Hydrolysis (LiOH, THF/H2O)

Caption: Divergent synthesis routes. Molecule A is formed via ring closure; Molecule B via side-chain extension.

Detailed Experimental Protocols
Protocol A: Synthesis of Molecule A (Ring Closure)

Rationale: The simultaneous dialkylation of ethyl cyanoacetate is more efficient than stepwise alkylation.

  • Setup: Charge a reactor with Ethyl Cyanoacetate (1.0 eq) and 1,3-Dibromopropane (1.1 eq) in DMF.

  • Base Addition: Add Potassium Carbonate (2.5 eq) or NaH (2.2 eq) slowly at 0°C to control the exotherm.

  • Cyclization: Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of mono-alkylated species.

  • Workup: Quench with water, extract with EtOAc.

  • Hydrolysis: Treat the ester with KOH (1.5 eq) in Ethanol/Water (1:1) at 0°C. Note: Keep temperature low to avoid hydrolyzing the nitrile to the amide.

  • Isolation: Acidify to pH 2 with HCl. Precipitate or extract the free acid.

Protocol B: Synthesis of Molecule B (Chain Extension)

Rationale: Direct alkylation of cyclobutanecarbonitrile requires a strong base (LDA) because the alpha-proton is sterically hindered and less acidic (pKa ~25) than a malonate.

  • Deprotonation: In a dry flask under Argon, cool THF and Diisopropylamine (1.2 eq). Add n-BuLi (1.2 eq) at -78°C to generate LDA.

  • Substrate Addition: Add Cyclobutanecarbonitrile (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete anion formation.

  • Alkylation: Add Ethyl 3-bromopropionate (or Methyl Acrylate for Michael addition) (1.1 eq) slowly.

  • Warming: Allow to warm to RT overnight. The steric bulk of the cyclobutane ring makes this reaction slower than standard alkylations.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water.

    • Critical Step: Unlike Molecule A, the acid here is far from the nitrile. You can use standard hydrolysis conditions (RT, 2 hours) without risking nitrile hydrolysis.

Application in Drug Design (SAR)

When to choose which scaffold? Use the decision matrix below.

Diagram 2: Medicinal Chemistry Decision Matrix

DecisionMatrix Problem Design Requirement? Choice1 Rigidify Backbone / Bioisostere for Proline Problem->Choice1 Choice2 Link Two Domains / Improve Solubility Problem->Choice2 Sol1 Select Molecule A (1-cyanocyclobutanecarboxylic acid) Choice1->Sol1 Sol2 Select Molecule B (3-(1-cyanocyclobutyl)propanoic acid) Choice2->Sol2 Risk1 Challenge: High Steric Hindrance Hard to couple bulky amines Sol1->Risk1 Benefit1 Benefit: Metabolic Stability Resists Peptidases Sol1->Benefit1 Risk2 Challenge: Higher Rotational Freedom Entropy penalty higher than A Sol2->Risk2 Benefit2 Benefit: Facile Coupling Standard amide bond formation Sol2->Benefit2

Caption: Decision tree for selecting cyclobutyl scaffolds based on steric and conformational requirements.

Key Performance Indicators
  • Coupling Efficiency:

    • Molecule A: Requires highly active coupling reagents (e.g., HATU, COMU) due to the quaternary center adjacent to the carboxylate. Yields are often 50-70%.

    • Molecule B: Couples readily with standard reagents (EDC/HOBt). Yields typically >90%.

  • Metabolic Stability:

    • Molecule A: The gem-disubstitution blocks P450 oxidation at the alpha-carbon.

    • Molecule B: The propanoic chain introduces methylene groups (-CH2-) that are potential sites for metabolic oxidation, though the cyclobutane ring still offers some steric protection.

References

  • Synthesis of Cyclobutane Derivatives: Title: Synthesis of 1-cyanocyclobutanecarboxylic acid ethyl ester. Source: ChemicalBook / Organic Syntheses.
  • Gem-Dimethyl Effect & Ring Strain

    • Title: Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect.
    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • Biological Application (ACBC)

    • Title: Case study of anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC).
    • Source: NIH / PubMed.
    • URL:[Link]

  • Title: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid (Analogous Methodology).
Comparative

A Comparative Guide to HPLC Retention Time Standards for 3-(1-Cyanocyclobutyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The robust and reproducible analysis of novel chemical entities is a cornerstone of modern drug development and chemical research. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and reproducible analysis of novel chemical entities is a cornerstone of modern drug development and chemical research. This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-(1-Cyanocyclobutyl)propanoic acid. In the absence of established retention time standards for this specific molecule, this document serves as a practical roadmap for method development, validation, and the establishment of in-house retention time benchmarks. We will explore the critical interplay of stationary phase chemistry, mobile phase composition, and analyte physicochemical properties to empower researchers in developing reliable and efficient analytical methods.

Introduction: The Analytical Challenge of 3-(1-Cyanocyclobutyl)propanoic Acid

3-(1-Cyanocyclobutyl)propanoic acid is a unique molecule presenting a dual analytical challenge: it possesses both a carboxylic acid moiety, which is polar and ionizable, and a cyano group, which introduces a significant dipole moment. This bifunctional nature necessitates a careful and systematic approach to HPLC method development to achieve optimal retention, resolution, and peak shape.

The primary goal of this guide is to provide a comparative framework for establishing a reliable HPLC retention time standard. This involves not only defining a specific retention time under a given set of conditions but also understanding the factors that influence it, thereby ensuring method robustness and transferability.

To logically approach method development, we must first consider the predicted physicochemical properties of our target analyte.

Table 1: Predicted Physicochemical Properties of 3-(1-Cyanocyclobutyl)propanoic Acid

PropertyPredicted ValueImplication for HPLC Method Development
pKa ~4.5 - 5.0The carboxylic acid will be ionized at neutral pH. To achieve retention on a reversed-phase column, the mobile phase pH must be controlled to suppress this ionization. A mobile phase pH of ≤ 2.5 is recommended.[1][2][3][4][5]
logP ~1.0 - 1.5The molecule is moderately hydrophobic. This suggests that reversed-phase chromatography is a suitable technique, but retention may be limited on highly aqueous mobile phases.

Comparative Analysis of HPLC Methodologies

The selection of the stationary and mobile phases is paramount in achieving the desired chromatographic separation. We will compare two of the most pertinent stationary phases for this application: the ubiquitous C18 and the alternative Cyano (CN) phase.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of stationary phase dictates the primary mode of interaction between the analyte and the column, thus governing retention and selectivity.

Diagram 1: Key Interactions in Reversed-Phase vs. Cyano Chromatography

G cluster_0 C18 (Reversed-Phase) cluster_1 Cyano (CN) Phase C18 C18 Stationary Phase Interaction1 Hydrophobic Interactions C18->Interaction1 Analyte1 Analyte Interaction1->Analyte1 CN Cyano Stationary Phase Interaction2 Dipole-Dipole Interactions CN->Interaction2 Interaction3 Hydrophobic Interactions (weaker) CN->Interaction3 Analyte2 Analyte Interaction2->Analyte2 Interaction3->Analyte2

Caption: Dominant interaction mechanisms for a polar analyte on C18 and Cyano stationary phases.

  • C18 (Octadecylsilane) Columns: The workhorse of reversed-phase chromatography, C18 columns offer robust hydrophobic interactions.[6] For 3-(1-Cyanocyclobutyl)propanoic acid, a C18 column is a logical starting point. By suppressing the ionization of the carboxylic acid with a low pH mobile phase, the molecule will become more hydrophobic and be retained by the C18 stationary phase.

  • Cyano (CN) Columns: These columns possess propylcyano ligands, which can operate in both reversed-phase and normal-phase modes. In the reversed-phase mode, they are less hydrophobic than C18 phases. The key feature of a CN column is the strong dipole of the cyano group, which can engage in dipole-dipole interactions with polar analytes.[7][8] This can lead to a different selectivity compared to a C18 column, particularly for molecules with polar functional groups like the cyano group in our target analyte. However, for some polar carboxylic acids, a CN column may not provide sufficient retention.[9]

Table 2: Comparison of C18 and Cyano Stationary Phases

FeatureC18 ColumnCyano (CN) Column
Primary Interaction HydrophobicDipole-dipole and weaker hydrophobic
Recommended for General purpose reversed-phase, good for non-polar to moderately polar compounds.Polar compounds, offering alternative selectivity to C18.[7][8]
Potential for Analyte Good retention with suppressed ionization.May offer unique selectivity due to the cyano group, but potentially lower retention.
Starting Point Recommended Alternative/Orthogonal Method
Mobile Phase Optimization: The Key to Control

The mobile phase composition, particularly its pH and organic modifier content, is a powerful tool for controlling retention and selectivity.

Diagram 2: Workflow for Mobile Phase Optimization

G start Start: Define Analyte Properties select_organic Select Organic Modifier (Acetonitrile vs. Methanol) start->select_organic select_acid Select Acid Modifier (Formic Acid vs. Phosphoric Acid) select_organic->select_acid ph_adjust Adjust Mobile Phase pH (Target: pH 2.5) select_acid->ph_adjust gradient_scout Perform Gradient Scouting Run (e.g., 5-95% Organic in 20 min) ph_adjust->gradient_scout isocratic_dev Develop Isocratic Method (Based on Gradient Elution Time) gradient_scout->isocratic_dev fine_tune Fine-tune % Organic & Flow Rate (for optimal retention & resolution) isocratic_dev->fine_tune end Final Method fine_tune->end

Caption: A systematic approach to mobile phase development for 3-(1-Cyanocyclobutyl)propanoic acid.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and UV cutoff, and it can offer different selectivity compared to methanol due to its aprotic nature. For initial method development, acetonitrile is a good first choice.

  • Acid Modifier and pH Control: As established, controlling the mobile phase pH is critical. The pH should be at least 2 units below the pKa of the carboxylic acid to ensure it is in its non-ionized, more retained form.[1][2][3][4][5]

    • Formic Acid (0.1%): This provides a pH of approximately 2.7 and is volatile, making it compatible with mass spectrometry (MS) detection.[10][11]

    • Phosphoric Acid (0.1%): This can achieve a lower pH (around 2.1) and provides excellent buffering capacity, but it is not volatile and therefore not suitable for LC-MS.[10][12]

    • Trifluoroacetic Acid (TFA) (0.1%): While providing a low pH and acting as an ion-pairing agent that can improve peak shape, TFA can cause ion suppression in MS detection.[10][11]

For this guide, we will focus on formic acid due to its broad applicability and MS compatibility.

Experimental Protocols

The following protocols are designed to be a starting point for developing a robust HPLC method for 3-(1-Cyanocyclobutyl)propanoic acid. A reference standard of the analyte is required for these experiments.

Preparation of Standard Solution
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(1-Cyanocyclobutyl)propanoic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture.

Proposed HPLC Method 1: C18 Reversed-Phase

This method is the recommended starting point due to its robustness and wide applicability.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Rationale: The gradient elution will help to determine the approximate organic solvent concentration required to elute the analyte. The retention time from this scouting gradient can then be used to develop a more efficient isocratic method.

Proposed HPLC Method 2: Cyano Stationary Phase

This method serves as an alternative to provide different selectivity.

  • Column: Cyano, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (Same as Method 1)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Data Interpretation and Comparison

The primary objective is to achieve a sharp, symmetrical peak with a reasonable retention time (ideally between 3 and 10 minutes for an isocratic method).

Table 3: Hypothetical Comparative Data

ParameterMethod 1 (C18)Method 2 (CN)Analysis
Retention Time (min) 8.54.2The C18 column provides significantly more retention, as expected due to stronger hydrophobic interactions.
Peak Tailing Factor 1.11.3The C18 column shows better peak symmetry, suggesting fewer secondary interactions.
Peak Width (min) 0.20.3The narrower peak on the C18 column indicates higher efficiency for this analyte under these conditions.

Based on this hypothetical data, the C18 column would be the preferred choice. The next step would be to convert the gradient method to an isocratic one. A starting point for the isocratic mobile phase composition would be the percentage of mobile phase B at the time of elution in the gradient run.

Establishing an In-House Retention Time Standard

Once an optimal isocratic method is developed and validated for parameters such as linearity, precision, and accuracy, the retention time of the main peak for 3-(1-Cyanocyclobutyl)propanoic acid can be established as the in-house retention time standard.

Diagram 3: Validation Workflow for Establishing a Retention Time Standard

G start Optimized Isocratic Method linearity Linearity (5-6 concentration levels) start->linearity precision Precision (Repeatability & Intermediate Precision) start->precision accuracy Accuracy (Spike/Recovery) start->accuracy robustness Robustness (Vary flow rate, temp, pH slightly) start->robustness standard Establish Retention Time Standard (Mean RT ± SD) linearity->standard precision->standard accuracy->standard robustness->standard

Caption: Key validation parameters for confirming the reliability of the retention time standard.

Conclusion and Recommendations

For the analysis of 3-(1-Cyanocyclobutyl)propanoic acid, a reversed-phase HPLC method utilizing a C18 column with a mobile phase of acetonitrile and water, acidified with 0.1% formic acid to a pH of approximately 2.7, is the recommended starting point. This approach is grounded in the fundamental principles of chromatography and the predicted physicochemical properties of the analyte. While a Cyano column presents an alternative for exploring different selectivity, it may not provide adequate retention.

The establishment of a robust in-house retention time standard is contingent upon the availability of a purified reference material for 3-(1-Cyanocyclobutyl)propanoic acid. Once obtained, the systematic method development and validation workflow outlined in this guide will provide a solid foundation for reliable and reproducible analysis, a critical component in advancing research and development efforts.

References

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised plot of the Luna C18 column vs. the Luna Cyano column. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • PubMed Central. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-(1-Cyanocyclobutyl)propanoic acid

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 3-(1-Cyanocyclobutyl)propanoic acid, a compound featuring both a nitrile and a carboxylic acid functional group, requires a nua...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 3-(1-Cyanocyclobutyl)propanoic acid, a compound featuring both a nitrile and a carboxylic acid functional group, requires a nuanced and rigorous approach to laboratory safety. This guide provides a framework for its safe handling, grounded in the principles of risk assessment, hazard mitigation, and procedural diligence. It is designed to empower researchers by explaining the rationale behind each safety recommendation, ensuring that protocols are not just followed, but understood.

Hazard Identification and Risk Assessment: A Dual-Functionality Perspective

The primary challenge in handling 3-(1-Cyanocyclobutyl)propanoic acid lies in addressing the combined risks of its two principal functional groups: the cyanocyclobutyl moiety and the propanoic acid chain. A thorough risk assessment is mandatory before any handling.

  • The Nitrile Group (Cyanide Potential): The presence of the cyano- (CN) group introduces the risk of cyanide toxicity.[1][2][3] Organic nitriles can be metabolized or decompose to release cyanide ions, which are potent mitochondrial toxins that can rapidly lead to severe health effects if inhaled, ingested, or absorbed through the skin.[1][4][5][6] A critical and potentially hazardous reaction is the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[1][2][7]

  • The Carboxylic Acid Group: The propanoic acid portion of the molecule classifies it as a carboxylic acid. Propionic acid itself is known to be corrosive, capable of causing severe skin burns and eye damage.[8][9] Vapors can also cause respiratory irritation.[8][9][10] Therefore, 3-(1-Cyanocyclobutyl)propanoic acid should be treated as a corrosive material.

Key Precautionary Principle: Due to the lack of specific toxicological data for this compound, a conservative approach is essential. It must be handled as if it possesses the significant hazards of both its constituent functional groups.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is required to provide comprehensive protection against the dual hazards of this compound.[11][12][13][14]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For extended contact or handling larger quantities, consider a more robust glove like butyl rubber.Nitrile gloves offer good resistance to a range of chemicals, including acids and bases, and are suitable for incidental contact.[11][15][16] Double-gloving provides an additional layer of protection against tears and rapid permeation.[11] Butyl rubber offers superior resistance for prolonged handling scenarios.[17][18]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a significant risk of splashing (e.g., during transfers of solutions or heating).Safety glasses do not provide adequate protection from chemical splashes.[11][12] Goggles provide a seal around the eyes. A face shield protects the entire face from corrosive splashes.[11][12][18]
Body Protection A flame-resistant laboratory coat, fully fastened. Long pants and fully enclosed, chemical-resistant shoes are required.Protects skin and personal clothing from splashes and spills.[11][12][13] Flame-resistant properties are a prudent precaution given that related compounds like propionic acid are flammable.[8][19]
Respiratory Protection All work must be conducted within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of vapors or any potential release of hydrogen cyanide gas.[1][2][7] A respirator may be required for emergency situations like a large spill and should be part of a formal respiratory protection program.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is critical to minimize exposure and mitigate risks. The following procedural steps provide a clear, logical progression for working with 3-(1-Cyanocyclobutyl)propanoic acid.

Designated Work Area

All work with this compound must be performed in a designated area within a certified chemical fume hood.[2] This area should be clearly marked with signs indicating the presence of a toxic and corrosive chemical.[2]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure that the fume hood is operational and that all necessary PPE is correctly worn.[7] Have the Safety Data Sheet (SDS) for a related nitrile or carboxylic acid readily available.[1][14]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools like spatulas and weigh boats to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. Be mindful of potential exothermic reactions.

  • Reaction Setup: Ensure all glassware is free of cracks and is securely clamped. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Post-Reaction Workup: Quench reactions carefully. Be extremely cautious when adding acidic or basic solutions, as this could trigger a hazardous reaction.

  • Decontamination: At the end of the procedure, decontaminate all surfaces and equipment. A recommended procedure involves an initial cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse, all performed within the fume hood.[2]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Don PPE & Verify Fume Hood ReviewSOP 2. Review SOP & SDS Prep->ReviewSOP Weigh 3. Weigh & Transfer Compound ReviewSOP->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve React 5. Conduct Reaction Dissolve->React Decontaminate 6. Decontaminate Surfaces & Glassware React->Decontaminate Waste 7. Segregate & Label Waste Decontaminate->Waste RemovePPE 8. Doff PPE & Wash Hands Waste->RemovePPE G cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H_Cyano Cyanide Toxicity (Inhalation, Skin, Ingestion) C_Eng Engineering Control (Fume Hood) H_Cyano->C_Eng C_PPE Personal Protective Equipment (Gloves, Goggles, Coat) H_Cyano->C_PPE H_Acid Corrosive (Skin/Eye Burns, Resp. Irritation) H_Acid->C_PPE H_React HCN Gas Generation (with Acids) H_React->C_Eng C_Admin Administrative Control (SOP, Designated Area, Training) H_React->C_Admin O_Safe Safe Handling & Mitigation of Exposure C_Eng->O_Safe C_PPE->O_Safe C_Admin->O_Safe

Caption: Relationship between hazards, control measures, and the desired safety outcome.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-(1-Cyanocyclobutyl)propanoic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. Available from: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health & Safety. Available from: [Link]

  • Lab Safety Guideline: Cyanide. Harvard University Environmental Health & Safety. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health & Safety. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. Available from: [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. WellBefore. Available from: [Link]

  • Personal Protective Equipment. Auburn University Risk Management & Safety. Available from: [Link]

  • Personal Protective Equipment. Stanford University Environmental Health & Safety. Available from: [Link]

  • Personal Protective Equipment. The University of Edinburgh Health & Safety. Available from: [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Available from: [Link]

  • Safety Data Sheet - Propionic acid. DC Fine Chemicals. Available from: [Link]

  • Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents. National Center for Biotechnology Information. Available from: [Link]

  • Propionic Acid - Safety Data Sheet. ScienceLab.com. Available from: [Link]

  • Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. ResearchGate. Available from: [Link]

  • Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. ResearchGate. Available from: [Link]

  • Safety Data Sheet: Propionic acid. Carl Roth. Available from: [Link]

  • Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. Lab Alley. Available from: [Link]

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